1,3-Dimethyl-5-nitroadamantane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-5-nitroadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)13(14)15/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZZFPVZJGQAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344322 | |
| Record name | 1,3-Dimethyl-5-nitroadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6588-68-7 | |
| Record name | 1,3-Dimethyl-5-nitroadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 1,3-Dimethyl-5-nitroadamantane
Abstract
This technical guide provides a comprehensive overview of 1,3-Dimethyl-5-nitroadamantane, a key intermediate in the synthesis of pharmacologically active adamantane derivatives. This document details a robust synthetic protocol for its preparation via the direct nitration of 1,3-dimethyladamantane. Furthermore, it consolidates the known physicochemical properties and spectral data of the title compound. Drawing upon the well-established neuroprotective profiles of related compounds such as memantine and nitromemantine, this guide also explores the prospective pharmacological significance and potential therapeutic applications of this compound in the field of drug discovery and development, particularly for neurodegenerative disorders. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.
Introduction: The Adamantane Scaffold in Medicinal Chemistry
The adamantane moiety, a rigid, lipophilic, and thermodynamically stable tricyclic alkane, has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure imparts favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability, improved oral bioavailability, and favorable tissue distribution. These attributes have led to the successful development of several adamantane-based drugs.
A notable example is memantine (1-amino-3,5-dimethyladamantane), an uncompetitive NMDA receptor antagonist approved for the treatment of moderate-to-severe Alzheimer's disease.[1] Memantine's therapeutic effect is attributed to its ability to modulate glutamatergic neurotransmission, thereby protecting neurons from excitotoxicity, a key pathological process in neurodegenerative diseases.[1] The development of nitromemantine, a derivative of memantine, represents a further advancement, combining the NMDA receptor blocking activity of memantine with the vasodilatory and neuroprotective effects of a nitrate group.[2] Nitromemantine has shown promise in preclinical studies for its ability to restore synaptic connections lost in Alzheimer's disease models.[2]
This compound serves as a crucial precursor in the synthesis of such pharmacologically active molecules. The introduction of a nitro group at a bridgehead position of the 1,3-dimethyladamantane core provides a versatile chemical handle for further functionalization, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound is achieved through the electrophilic nitration of the parent hydrocarbon, 1,3-dimethyladamantane. The tertiary hydrogens at the bridgehead positions of the adamantane cage are susceptible to substitution by strong electrophiles.
Synthetic Workflow
The overall synthetic pathway is a single-step nitration reaction.
Caption: Synthetic route to this compound.
Experimental Protocol
The following protocol is adapted from established procedures for the nitration of adamantane derivatives.
Materials:
-
1,3-Dimethyladamantane (C₁₂H₂₀)
-
100% Nitric Acid (HNO₃)
-
Petroleum ether (b.p. 30–60°C)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, 1,3-dimethyladamantane (0.08 mol) is heated to its boiling point.
-
Nitration: 100% nitric acid (0.085 mol) is added dropwise to the heated 1,3-dimethyladamantane. The reaction mixture is then heated at 200°C for 1.5 hours, or until the evolution of nitrogen oxides ceases.
-
Work-up:
-
After cooling, the solidified material is dissolved in a suitable organic solvent, such as petroleum ether.[3]
-
The organic solution is transferred to a separatory funnel and washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel, eluting with a non-polar solvent system such as petroleum ether or a mixture of petroleum ether and ethyl acetate.[4] The fractions containing the desired product are collected and the solvent is evaporated to yield pure this compound.
-
Causality Behind Experimental Choices:
-
High Temperature: The use of a high reaction temperature (200°C) is necessary to overcome the activation energy for the C-H bond cleavage at the tertiary bridgehead position of the adamantane core.
-
100% Nitric Acid: Concentrated nitric acid is a strong nitrating agent required for the electrophilic substitution on the alkane framework.
-
Aqueous Work-up: The washing steps are crucial to remove unreacted nitric acid and acidic byproducts, which could interfere with subsequent reactions or degrade the product.
-
Column Chromatography: This purification technique is effective in separating the desired nitro-substituted product from unreacted starting material and any potential di-nitrated or oxidized byproducts.[4]
Physicochemical and Spectroscopic Properties
This compound is a compound with distinct physical and chemical characteristics.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 6588-68-7 | [5] |
| Molecular Formula | C₁₂H₁₉NO₂ | [5] |
| Molecular Weight | 209.28 g/mol | [5] |
| Appearance | Colorless oily liquid | MySkinRecipes |
| Purity | ≥93-97% (commercially available) | [6][7] |
| Storage Temperature | 2-8°C | [6] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of adamantane derivatives are characterized by signals in the aliphatic region.
-
¹H NMR: The spectrum of 1,3-dimethyladamantane shows signals for the methyl and adamantane cage protons.[8] For this compound, the presence of the electron-withdrawing nitro group is expected to cause a downfield shift for the protons on the carbons adjacent to the nitro-substituted bridgehead. The methyl groups would likely appear as a singlet.
-
¹³C NMR: The ¹³C NMR spectrum of adamantane derivatives displays distinct signals for the quaternary, methine, and methylene carbons of the cage.[9] The carbon atom attached to the nitro group in this compound would experience a significant downfield shift.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the presence of the nitro functional group.
-
Characteristic Absorptions: The IR spectrum of a nitroalkane is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.[10] These bands typically appear in the regions of 1550-1500 cm⁻¹ and 1380-1340 cm⁻¹, respectively.[11][12][13] The spectrum would also show characteristic C-H stretching and bending vibrations of the adamantane core and methyl groups.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 209.28).
-
Fragmentation: The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and fragmentation of the adamantane cage.
Potential Pharmacological Applications and Future Directions
While direct pharmacological studies on this compound are limited, its structural similarity to memantine and its role as a precursor to nitromemantine analogues suggest significant potential in the development of neuroprotective agents.
Rationale for Neuroprotective Activity
The adamantane scaffold is a well-established pharmacophore for targeting the NMDA receptor. The introduction of a nitro group offers several potential advantages:
-
Modulation of Physicochemical Properties: The nitro group can alter the lipophilicity and electronic properties of the molecule, potentially influencing its ability to cross the blood-brain barrier and interact with its biological target.
-
Pro-drug Potential: The nitro group can be metabolically reduced to an amino group, suggesting that this compound could act as a pro-drug for 1-amino-3,5-dimethyladamantane (memantine).
-
Nitric Oxide (NO) Donor Capabilities: While the nitro group itself is not a direct NO donor, its presence could be a starting point for the synthesis of nitrate ester derivatives, akin to nitromemantine, which can release NO and exert additional neuroprotective effects through S-nitrosylation of the NMDA receptor.[14]
Future Research Perspectives
To fully elucidate the therapeutic potential of this compound, further research is warranted in the following areas:
-
In Vitro Pharmacological Profiling: A comprehensive in vitro evaluation is needed to determine the compound's affinity for and activity at NMDA receptors and other relevant neurological targets.[15] This should include electrophysiology studies to characterize its mechanism of action as a channel blocker.
-
Neuroprotection Assays: The neuroprotective effects of this compound should be assessed in cell-based models of excitotoxicity and oxidative stress.[16]
-
In Vivo Efficacy Studies: Following promising in vitro results, in vivo studies in animal models of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, would be necessary to evaluate its therapeutic efficacy, pharmacokinetic profile, and safety.
-
Toxicity Assessment: A thorough toxicological evaluation is essential to determine the compound's safety profile before it can be considered for further development.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its synthesis, physicochemical properties, and a rationale for its potential pharmacological applications based on the established neuroprotective effects of related adamantane derivatives. The synthetic protocol outlined herein offers a reliable method for the preparation of this key building block. Future research focusing on a comprehensive pharmacological and toxicological evaluation of this compound is crucial to unlock its full therapeutic potential for the treatment of neurodegenerative disorders.
References
-
Nitromemantine. In: Wikipedia. ; 2023. Accessed January 15, 2026. [Link]
- Takahashi H, Shin Y, Miyamoto A, et al. Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease. Sci Rep. 2015;5:14912. doi:10.1038/srep14912
- Urbanski T, Slon M, Nowak W. Ultraviolet and Infrared Spectra of Some Nitrosamines. Roczniki Chemii. 1957;31:387-394.
-
Supporting Information Synthesis of Noradamantane Derivatives by Ring- Contraction of the Adamantane Framework. Accessed January 15, 2026. [Link]
- van der Schyf CJ, Geldenhuys WJ, Youdim MBH. Synthesis and evaluation of fluorescent heterocyclic aminoadamantanes as multifunctional neuroprotective agents. Bioorg Med Chem Lett. 2011;21(13):3892-3896. doi:10.1016/j.bmcl.2011.05.029
-
SUPPORTING INFORMATION FOR. Accessed January 15, 2026. [Link]
-
Takahashi H, Shin Y, Miyamoto A, et al. Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease. ResearchGate. [Link]. Published 2015.
-
NitroMemantine protection and mechanism of action. ResearchGate. [Link]. Accessed January 15, 2026.
-
Rai, D. Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease. UWSpace. [Link]. Published 2017.
- Rogawski MA, Wenk GL. The neuropharmacological basis for the use of memantine in the treatment of Alzheimer's disease. CNS Drug Rev. 2003;9(3):275-308. doi:10.1111/j.1527-3458.2003.tb00254.x
- Mirzoyan RS, Gan'shina TS, Maslennikov DV, et al. Cerebrovascular and neuroprotective effects of adamantane derivative. Biomed Res Int. 2014;2014:586501. doi:10.1155/2014/586501
- Tzakos AG, Kontogianni VG, Chatzigiannis CM, et al. Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity. Molecules. 2021;26(24):7686. Published 2021 Dec 21. doi:10.3390/molecules26247686
-
This compound. PubChem. [Link]. Accessed January 15, 2026.
- Pehk T, Lippmaa E, Sevostjanova VV, Krayushkin MM, Tarasova AI. 13C NMR spectra of adamantane derivatives. Org Magn Reson. 1971;3(6):783-789. doi:10.1002/omr.1270030613
- Fulmer GR, Miller AJM, Sherden NH, Gottlieb HE, Nudelman A, Stoltz BM, Bercaw JE, Goldberg KI. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010;29(9):2176-2179. doi:10.1021/om100106e
-
1,3-Dimethyladamantane - Optional[1H NMR] - Spectrum. SpectraBase. [Link]. Accessed January 15, 2026.
- Schleyer PVR, Donaldson MM. Adamantane. Org Synth. 1962;42:8. doi:10.15227/orgsyn.042.0008
- Chubarova AS, Krivoshapkina EF, Krivoshapkin PV. Complementarity of Raman and Infrared spectroscopy for rapid characterization of fucoidan extracts. Sci Rep. 2021;11(1):21008. Published 2021 Oct 26. doi:10.1038/s41598-021-00277-x
-
Degro N, Stefane B, Kocevar M, Polanc S. Directing effects in nitration of 1-adamantyl bearing aromatic ketones. ResearchGate. [Link]. Published 2009.
- CN103910594A - Preparation method of 1,3-dimethyladamantane.
-
Nitration, Methods and Mechanisms. ResearchGate. [Link]. Accessed January 15, 2026.
- CN106008135B - The preparation method of 1,3- dimethyladamantanes.
-
Tech Talk: FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. YouTube. [Link]. Published May 15, 2025.
-
4.12. Introduction to Infrared and Raman Spectroscopy. YouTube. [Link]. Published January 11, 2021.
-
An Introduction to Infrared Spectroscopy. YouTube. [Link]. Published March 24, 2014.
Sources
- 1. The neuropharmacological basis for the use of memantine in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitromemantine - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C12H19NO2 | CID 595939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 6588-68-7 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. kbfi.ee [kbfi.ee]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of fluorescent heterocyclic aminoadamantanes as multifunctional neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1,3-Dimethyl-5-nitroadamantane
Abstract: This technical guide delineates the hypothesized mechanism of action for 1,3-Dimethyl-5-nitroadamantane, a compound of significant interest in medicinal chemistry and drug development for neurological disorders.[1] Due to the limited direct research on this specific molecule, this guide synthesizes information from its close structural analogs, namely Memantine and Nitromemantine, to propose a dual-action mechanism. It is postulated that this compound functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with the nitro functional group potentially conferring additional redox-modulatory properties via S-nitrosylation. This document provides a comprehensive overview of the underlying principles, experimental validation protocols, and the potential therapeutic implications for researchers, scientists, and drug development professionals.
Introduction and Structural Rationale
This compound belongs to the adamantane class of compounds, which are characterized by a rigid, diamondoid cage structure.[2] This structural motif is a cornerstone for several clinically significant drugs targeting the central nervous system (CNS). The subject compound is a derivative of 1,3-dimethyladamantane, featuring a nitro group at the 5-position. Its close structural similarity to Memantine (1-amino-3,5-dimethyladamantane) and the more recent derivative, Nitromemantine, provides a strong basis for inferring its mechanism of action.
Memantine is an established, clinically used drug for the treatment of moderate to severe Alzheimer's disease.[3][4] Its therapeutic effects are primarily attributed to its action as a low-affinity, voltage-dependent, non-competitive antagonist of the NMDA receptor.[5][6][7] Nitromemantine, a more recent investigational compound, builds upon the memantine scaffold by incorporating a nitro group. This modification is designed to provide a dual mechanism of action: NMDA receptor antagonism and redox modulation through S-nitrosylation.[8][9][10] Given that this compound shares the core adamantane structure, the dimethyl substitutions, and the crucial nitro group with Nitromemantine, it is highly probable that it engages similar molecular targets.
The Adamantane Scaffold: A Privileged Structure for NMDA Receptor Modulation
The adamantane cage is not merely a passive scaffold; its physicochemical properties are integral to the mechanism of action of compounds like Memantine. The rigid, lipophilic nature of the adamantane structure facilitates its entry into the CNS and subsequent interaction with the NMDA receptor ion channel.
Voltage-Dependent Channel Blockade
The primary hypothesized mechanism for this compound is non-competitive antagonism of the NMDA receptor. This means it does not compete with the endogenous agonist, glutamate, for its binding site. Instead, it is proposed to bind within the ion channel of the receptor, physically occluding the passage of ions such as Ca²⁺.[6]
A critical feature of this interaction, as demonstrated by Memantine, is its voltage dependency.[7] Under normal physiological conditions, when the neuronal membrane is at its resting potential, the NMDA receptor channel is blocked by magnesium ions (Mg²⁺). Upon depolarization, the Mg²⁺ block is relieved, allowing for ion influx. Adamantane-based antagonists like Memantine are thought to preferentially enter and block the channel when it is open.[6] This voltage-dependent action is crucial for its therapeutic window, as it allows the drug to selectively target pathologically over-activated NMDA receptors while sparing normal synaptic transmission.[6][7]
The proposed mechanism for this compound would follow a similar principle. The adamantane moiety would position the molecule within the NMDA receptor's ion channel, leading to a blockade of excessive calcium influx associated with excitotoxicity, a key pathological process in many neurodegenerative diseases.[6]
The Role of the Nitro Group: A Dual-Action Hypothesis
The presence of a nitro group at the 5-position is the most telling feature of this compound when compared to the parent adamantane structure. This functional group is the basis for the hypothesized dual-action mechanism, drawing a direct parallel to Nitromemantine.[8][9][10]
Redox Modulation via S-Nitrosylation
The nitro group can act as a source of nitric oxide (NO) or related species (NOx).[8] In the context of the NMDA receptor, these species can react with specific cysteine residues on the receptor protein, a post-translational modification known as S-nitrosylation.[9] This modification can allosterically modulate the receptor's activity, typically leading to its desensitization and a reduction in channel opening probability.[10]
For Nitromemantine, it has been shown that the adamantane scaffold targets the delivery of the nitro group to the NMDA receptor.[8][10] This targeted delivery is particularly effective under hypoxic conditions, which are often present in ischemic neurons.[10][11] This suggests a mechanism where the drug's redox-modulatory effects are potentiated in pathological environments.
It is therefore hypothesized that this compound leverages its adamantane core to deliver the nitro group to the vicinity of the NMDA receptor. This would enable a two-pronged attack on excitotoxicity:
-
Direct channel block: The adamantane structure itself physically obstructs the ion channel.
-
Redox modulation: The nitro group induces S-nitrosylation of the receptor, reducing its overall activity.
This dual-action mechanism could offer superior neuroprotection compared to a simple channel blocker, particularly in conditions involving both excitotoxicity and oxidative stress, such as stroke and neurodegenerative diseases.[10]
Proposed Signaling Pathway and Experimental Workflow
To validate the hypothesized mechanism of action for this compound, a series of in vitro and in vivo experiments would be necessary. The following sections outline a logical experimental workflow and the underlying signaling pathway.
Visualizing the Hypothesized Signaling Pathway
The following diagram illustrates the proposed dual-action mechanism of this compound at the NMDA receptor.
Caption: Proposed dual-action mechanism of this compound at the NMDA receptor.
Experimental Validation Workflow
The following workflow outlines key experiments to test the hypothesized mechanism.
Caption: A streamlined experimental workflow to validate the proposed mechanism of action.
Data Summary and Protocols
Comparative Properties of Adamantane Derivatives
| Compound | Primary Mechanism | Key Features | Clinical/Investigational Status |
| Amantadine | Weak NMDA antagonist, Dopaminergic | Antiviral, anti-Parkinsonian[12][13][14][15] | Clinically used |
| Memantine | NMDA receptor antagonist | Voltage-dependent, low-affinity, targets excitotoxicity[3][5][6][7] | Clinically used (Alzheimer's) |
| Nitromemantine | Dual-action: NMDA antagonist + Redox modulator | Targeted S-nitrosylation, enhanced neuroprotection[8][9][10][11][16] | Investigational |
| This compound | Hypothesized: Dual-action (NMDA antagonist + Redox modulator) | Shares structural features with Memantine and Nitromemantine[1][2][17] | Research/Intermediate |
Protocol: Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine if this compound inhibits NMDA receptor-mediated currents and to characterize the voltage dependency of the block.
Methodology:
-
Cell Culture: Utilize primary neuronal cultures or a cell line (e.g., HEK293) stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Perfuse the cells with an external solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) to evoke inward currents.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
-
Drug Application:
-
Apply increasing concentrations of this compound to the external solution to determine the IC₅₀.
-
To test for voltage dependency, measure the degree of block at various holding potentials (e.g., from -80 mV to +40 mV).
-
-
Data Analysis:
-
Measure the peak and steady-state current amplitudes in the presence and absence of the compound.
-
Plot the concentration-response curve to calculate the IC₅₀.
-
Plot the fractional block against the membrane potential to assess voltage dependency.
-
Expected Outcome: this compound will inhibit NMDA-evoked currents in a concentration-dependent manner. The block will be more pronounced at more negative membrane potentials, demonstrating voltage dependency.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, a robust hypothesis can be formulated based on its close structural relationship to well-characterized adamantane derivatives. The evidence strongly suggests a dual-action mechanism involving both NMDA receptor channel blockade and redox modulation via S-nitrosylation. This combination of effects holds significant therapeutic promise for neurological disorders characterized by excitotoxicity and oxidative stress.
Future research should focus on validating this hypothesized mechanism using the experimental approaches outlined in this guide. Elucidating the precise pharmacological profile of this compound will be a critical step in evaluating its potential as a novel neuroprotective agent.
References
- Chen, H. S., & Lipton, S. A. (2006). The chemical biology of clinically tolerated NMDA receptor antagonists. Journal of Neurochemistry, 97(6), 1611-1626.
-
GoodRx. (2024). Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Memantine hydrochloride?. Retrieved from [Link]
-
Wikipedia. (2024). Amantadine. Retrieved from [Link]
- Takahashi, H., et al. (2015). Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease. Scientific Reports, 5, 14912.
-
Pediatric Oncall. (n.d.). Amantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Amantadine Hydrochloride?. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action (MOA) of memantine?. Retrieved from [Link]
- Blanpied, T. A., et al. (2005). The mechanism of action of amantadine in Parkinsonism: a review.
-
Dr.Oracle. (2025). What is the mechanism of action for Amantadine and should it be tapered off?. Retrieved from [Link]
-
RxList. (2024). Memantine (Namenda): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
-
Wikipedia. (2024). Nitromemantine. Retrieved from [Link]
- Lipton, S. A., et al. (2015). Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease. PubMed Central.
- ResearchGate. (2025). Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Maj, J., Sowińska, H., Baran, L., & Sarnek, J. (1974). Pharmacological effects of 1,3-dimethyl-5-aminoadamantane, a new adamantane derivative. European Journal of Pharmacology, 26(1), 9-14.
Sources
- 1. This compound [myskinrecipes.com]
- 2. CAS 6588-68-7: this compound | CymitQuimica [cymitquimica.com]
- 3. goodrx.com [goodrx.com]
- 4. Memantine (Namenda): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. Buy Nitromemantine | 765890-91-3 [smolecule.com]
- 10. Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amantadine - Wikipedia [en.wikipedia.org]
- 13. Amantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Nitromemantine - Wikipedia [en.wikipedia.org]
- 17. chemscene.com [chemscene.com]
Unlocking the Potential of the Adamantane Scaffold: A Technical Guide to 1,3-Dimethyl-5-nitroadamantane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane cage, a rigid and lipophilic hydrocarbon scaffold, has proven to be a privileged structure in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a host of therapeutic agents. Within this class of compounds, 1,3-Dimethyl-5-nitroadamantane emerges as a significant synthetic intermediate, holding the potential for the development of novel therapeutics targeting the central nervous system and viral infections. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and postulated biological activities of this compound. Drawing upon data from its close structural analog, 1,3-dimethyl-5-aminoadamantane, we explore its potential pharmacological effects and lay out a roadmap for future research. This document serves as a resource for researchers seeking to leverage the unique attributes of this adamantane derivative in their drug discovery and development endeavors.
The Adamantane Advantage in Medicinal Chemistry
Adamantane and its derivatives have garnered significant attention in pharmaceutical research due to their unique structural and physicochemical properties.[1] The rigid, three-dimensional cage-like structure of adamantane provides a bulky and highly lipophilic moiety.[1] This lipophilicity can enhance the ability of a drug molecule to cross biological membranes, including the blood-brain barrier, a critical attribute for neurologically active agents.[2] Furthermore, the steric bulk of the adamantane group can influence drug-receptor interactions, potentially increasing binding affinity and selectivity.[3] The metabolic stability of the adamantane core is another key advantage, often leading to improved pharmacokinetic profiles.[2]
Prominent examples of successful adamantane-based drugs include:
-
Amantadine and Rimantadine: Antiviral agents effective against influenza A virus.[3]
-
Memantine: An N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[2]
-
Vildagliptin and Saxagliptin: Dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes.[3]
The proven success of these drugs underscores the value of the adamantane scaffold in designing novel therapeutics. This compound, as a functionalized derivative, represents a key building block for the next generation of adamantane-based drugs.[4][5]
Synthesis and Chemical Properties of this compound
Synthesis
The synthesis of this compound is typically achieved through the direct nitration of 1,3-dimethyladamantane. The bridgehead positions of the adamantane core are the most reactive sites for electrophilic substitution, making them susceptible to nitration.[6]
A common synthetic route involves the reaction of 1,3-dimethyladamantane with a potent nitrating agent, such as fuming nitric acid. The reaction is generally carried out at elevated temperatures to facilitate the substitution.
Illustrative Synthetic Pathway:
Caption: Synthesis of this compound.
Chemical and Physical Properties
This compound is characterized by its adamantane framework with two methyl groups at the 1 and 3 positions and a nitro group at the 5 position.[3]
| Property | Value |
| Molecular Formula | C₁₂H₁₉NO₂ |
| Molecular Weight | 209.28 g/mol |
| Appearance | Colorless oily liquid |
| CAS Number | 6588-68-7 |
Data sourced from commercial supplier information and chemical databases.
The presence of the nitro group provides a handle for further chemical modifications, such as reduction to the corresponding amine, which can then be elaborated into a variety of functional groups. This chemical versatility makes this compound a valuable intermediate in synthetic chemistry.[3][7]
Postulated Biological Activity: Inferences from 1,3-Dimethyl-5-aminoadamantane
It is important to note that the following discussion is based on the activities of the amino analog, and direct testing of the nitro compound is required for confirmation. The nitro group, being a strong electron-withdrawing group, could modulate the electronic and steric properties of the molecule, potentially leading to different or attenuated biological effects compared to the electron-donating amino group.
Effects on the Central Nervous System
The study on 1,3-dimethyl-5-aminoadamantane demonstrated several effects indicative of CNS activity:[1]
-
Motor Activity: The compound was shown to influence motor activity in rats.
-
Body Temperature: Effects on body temperature were observed, a common indicator of centrally-acting drugs.
-
Interaction with Neurotransmitter Systems: The study explored interactions with dopaminergic and cholinergic systems, suggesting a potential modulation of these key neurotransmitter pathways.
These findings suggest that the 1,3-dimethyladamantane scaffold has the potential to interact with neuronal targets.
Potential as an NMDA Receptor Modulator
Given that memantine (1-amino-3,5-dimethyladamantane) is a well-established NMDA receptor antagonist, it is plausible that this compound and its amino derivative could also interact with this receptor.[2] The NMDA receptor is a crucial player in synaptic plasticity and is implicated in the pathophysiology of numerous neurological and psychiatric disorders.
Hypothesized Mechanism of Action at the NMDA Receptor:
Caption: Hypothetical modulation of the NMDA receptor.
Further investigation is warranted to determine if this compound or its derivatives exhibit any activity at the NMDA receptor.
Potential Antiviral Activity
The historical use of amantadine and rimantadine for influenza A highlights the potential of the adamantane scaffold in antiviral drug discovery.[3] The mechanism of action for these drugs involves the inhibition of the M2 proton channel of the virus, which is essential for viral uncoating. While resistance has limited their clinical utility, the adamantane core remains a viable starting point for the development of new antiviral agents. The antiviral potential of this compound has not been reported, but it represents a valid area for future investigation.
Experimental Protocols for Biological Evaluation
To elucidate the biological activity of this compound, a series of in vitro and in vivo assays are recommended.
In Vitro NMDA Receptor Activity Assay
Objective: To determine if this compound modulates NMDA receptor activity.
Methodology:
-
Cell Culture: Utilize a stable cell line expressing recombinant NMDA receptors (e.g., HEK293 cells co-transfected with GluN1 and GluN2A subunits).
-
Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: Pre-incubate the cells with varying concentrations of this compound.
-
Receptor Activation: Stimulate the cells with NMDA and glycine to activate the receptors.
-
Data Acquisition: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Analysis: Compare the calcium response in the presence and absence of the test compound to determine its effect (antagonistic or potentiating).
Workflow for In Vitro NMDA Receptor Assay:
Caption: In vitro NMDA receptor activity assay workflow.
In Vivo Behavioral Assays in Rodents
Objective: To assess the effects of this compound on locomotor activity and anxiety-like behavior in mice or rats.
Methodologies:
-
Open Field Test:
-
Administer the compound or vehicle to the animals.
-
Place each animal in the center of an open field arena.
-
Track the animal's movement for a set period, measuring parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
This test provides insights into general locomotor activity and anxiety-like behavior.
-
-
Elevated Plus Maze:
-
Following compound or vehicle administration, place the animal at the center of a plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Record the time spent in and the number of entries into each type of arm.
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
In Vitro Antiviral Assays
Objective: To evaluate the potential antiviral activity of this compound against relevant viruses (e.g., influenza A).
Methodology:
-
Cell Culture: Grow a susceptible host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza).
-
Infection: Infect the cells with the virus in the presence of varying concentrations of the test compound.
-
Assay Readout: After an appropriate incubation period, assess the extent of viral replication using methods such as:
-
Plaque Reduction Assay: To determine the effect on infectious virus particle formation.
-
qRT-PCR: To quantify viral RNA levels.
-
Cytopathic Effect (CPE) Inhibition Assay: To measure the protection of cells from virus-induced death.
-
Future Directions and Conclusion
This compound stands as a promising, yet underexplored, molecule within the pharmacologically rich class of adamantane derivatives. While its primary role to date has been as a synthetic intermediate, the biological activities of its close relatives strongly suggest a potential for direct pharmacological effects.
The immediate priority for future research should be the direct biological evaluation of this compound using the experimental protocols outlined above. Determining its activity at the NMDA receptor and its potential as an antiviral agent are key starting points. Furthermore, exploring the structure-activity relationships of a broader series of 1,3-dimethyl-5-substituted adamantanes could lead to the identification of novel lead compounds for neurological and infectious diseases.
References
-
MySkinRecipes. This compound. [Link]
-
PubChem. This compound. [Link]
-
Maj, J., Sowińska, H., Baran, L., & Sarnek, J. (1974). Pharmacological effects of 1,3-dimethyl-5-aminoadamantane, a new adamantane derivative. European Journal of Pharmacology, 26(1), 9–14. [Link]
-
Spasov, A. A., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology, 14(1), 429. [Link]
-
Röper, B., et al. (2011). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 111(12), 7606–7656. [Link]
-
Stoymirska, A., et al. (2024). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. Journal of Chemical Technology and Metallurgy, 59(4). [Link]
-
Kovalev, I. E., et al. (2003). An adamantanone derivative that is an original modulator of redox processes in the cytochrome P-450 system can serve as an effective remedy against obliterating angiopathy of lower extremities. Doklady Biochemistry and Biophysics, 391, 201–203. [Link]
Sources
- 1. Pharmacological effects of 1,3-dimethyl-5-aminoadamantane, a new adamantane derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 6588-68-7: this compound | CymitQuimica [cymitquimica.com]
- 4. In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. This compound | C12H19NO2 | CID 595939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 1,3-Dimethyl-5-nitroadamantane
An In-Depth Technical Guide to 1,3-Dimethyl-5-nitroadamantane: Properties, Synthesis, and Applications
Introduction: The Adamantane Scaffold in Modern Chemistry
The adamantane moiety, a rigid, diamondoid hydrocarbon cage, has captivated chemists since its discovery.[1][2] Its unique combination of properties—exceptional thermal and chemical stability, high lipophilicity, and a three-dimensional structure that allows for precise substituent positioning—has established it as a privileged scaffold in medicinal chemistry and materials science.[2][3] While the parent hydrocarbon is itself remarkable, its true utility is realized through functionalized derivatives. These derivatives have led to the development of numerous clinically approved drugs for treating a range of diseases, from viral infections and neurodegenerative disorders to type 2 diabetes.[2][4]
This guide focuses on a key functionalized intermediate: This compound . The introduction of methyl groups at the 1 and 3 bridgehead positions and a nitro group at the 5 position creates a versatile building block with distinct physicochemical properties. As Senior Application Scientists, our goal is to not only present the known data but also to provide insights into the causality behind its behavior and its potential in advanced research applications. This document will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals seeking to leverage this unique molecule.
Section 1: Core Physicochemical Properties
Understanding the fundamental properties of this compound (CAS No. 6588-68-7) is paramount for its effective handling, reaction design, and application development.[5] The molecule's character is defined by the interplay between the bulky, lipophilic adamantane core and the polar, electron-withdrawing nitro group.
Physical Characteristics
The compound typically presents as a colorless, oily liquid at ambient temperature.[6] Its physical state is a direct consequence of its molecular structure; the bulky, non-planar adamantane cage disrupts crystal lattice packing, favoring a liquid phase. Recommended storage conditions are between 2-8°C or at room temperature in a dry, sealed environment to ensure long-term stability.[6][7]
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound, compiled from various chemical databases and suppliers.
| Property | Value | Source(s) |
| CAS Number | 6588-68-7 | [5][8] |
| Molecular Formula | C₁₂H₁₉NO₂ | [5][8] |
| Molecular Weight | 209.28 g/mol | [5][8] |
| Appearance | Colorless oily liquid | [6] |
| Boiling Point | 278.28 °C at 760 mmHg (Predicted) | [9] |
| Density | 1.134 g/cm³ (Predicted) | [9] |
| Flash Point | 109.71 °C (Predicted) | [9] |
| LogP (Octanol-Water) | 3.01 - 3.65 (Calculated) | [8][9] |
| Polar Surface Area | 45.82 Ų (Calculated) | [9] |
| Purity | Typically ≥95% | [8][10] |
Scientific Interpretation of Properties
-
Lipophilicity (LogP): The calculated LogP value, in the range of 3.01 to 3.65, indicates significant lipophilicity.[8][9] This is a hallmark of the adamantane scaffold and is a critical parameter in drug design. High lipophilicity can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier, making it a valuable feature for developing CNS-active agents.[2]
-
Stability: The compound exhibits moderate stability under standard conditions.[10] The adamantane cage itself is exceptionally stable due to its strain-free, chair-conformation cyclohexane rings. The primary source of reactivity stems from the nitro functional group.
-
Solubility: Consistent with its high LogP, this compound is expected to have poor solubility in water but good solubility in common organic solvents such as dichloromethane, ethyl acetate, and alcohols. This is a crucial consideration for selecting appropriate solvent systems for chemical reactions and purification processes.
Section 2: Synthesis and Purification
The synthesis of this compound leverages the inherent reactivity of the tertiary C-H bonds at the bridgehead positions of the adamantane core.[11] Direct nitration is a feasible, albeit challenging, method to install the nitro group.
Recommended Synthetic Protocol: Direct Nitration
This protocol is based on a reported procedure for the nitration of 1,3-dimethyladamantane and is augmented with standard organic synthesis workup and purification techniques.[12] The choice of fuming nitric acid is critical; it acts as both the nitrating agent and the solvent in this high-temperature reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 1,3-dimethyladamantane (1.0 eq). The reaction should be performed in a well-ventilated fume hood due to the evolution of nitrogen oxides.
-
Reagent Addition: Heat the 1,3-dimethyladamantane to its boiling point. Slowly add 100% fuming nitric acid (approx. 1.05 eq) dropwise via the dropping funnel. The addition must be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, continue heating the mixture at 200°C for approximately 1.5 hours, or until the evolution of brown nitrogen oxide gases ceases. This indicates the completion of the reaction.
-
Workup - Quenching: Allow the reaction mixture to cool to room temperature. The solidified or viscous material should be carefully quenched by slowly adding it to a beaker of ice water with stirring.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x volumes).
-
Workup - Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: As the product is an oily liquid, purification is best achieved by column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is recommended to isolate the pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Section 3: Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the chemistry of its nitro group, as the adamantane cage is largely inert. This functional group serves as a synthetic handle for introducing other functionalities, most notably an amino group.
Reduction of the Nitro Group
The most significant and synthetically useful transformation is the reduction of the nitro group to a primary amine, yielding 1,3-dimethyl-5-aminoadamantane . This transformation is pivotal because aminoadamantanes are a well-established class of pharmacologically active compounds.[1][13]
Experimental Considerations:
-
Catalytic Hydrogenation: A standard and clean method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is highly efficient and typically results in high yields with minimal side products.
-
Metal-Acid Reduction: Alternatively, classical reduction methods using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), can be employed. These methods are robust but may require more extensive workup to remove metal salts.
The resulting amine, 1,3-dimethyl-5-aminoadamantane (also known as memantine), is a clinically used drug for the treatment of Alzheimer's disease, highlighting the direct pharmaceutical relevance of the parent nitro compound.[4]
Reactivity of the Adamantane Core
While the saturated hydrocarbon core is generally unreactive, the bridgehead positions are susceptible to further electrophilic substitution under harsh conditions. However, the presence of the strongly deactivating nitro group makes subsequent electrophilic attack on the adamantane cage significantly more difficult than in the parent 1,3-dimethyladamantane.
Diagram of Key Chemical Transformations
This diagram illustrates the primary reactive pathway for this compound.
Caption: Key transformation of this compound to its corresponding amine.
Section 4: Spectroscopic Characterization
Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While specific spectra are proprietary to individual laboratories, the expected features can be reliably predicted.
-
¹H NMR: The proton NMR spectrum would be complex due to the cage structure. One would expect to see several overlapping multiplets in the aliphatic region (approx. 1.5-2.5 ppm) corresponding to the CH and CH₂ protons of the adamantane core. The two methyl groups would likely appear as a singlet further upfield (approx. 0.9-1.2 ppm).
-
¹³C NMR: The carbon spectrum would show distinct signals for the quaternary carbons (C-1, C-3, C-5), the methine carbon (C-7), the methylene carbons, and the methyl carbons. The carbon atom attached to the nitro group (C-5) would be significantly downfield shifted due to the electron-withdrawing effect.
-
Infrared (IR) Spectroscopy: The IR spectrum is a key diagnostic tool. It would be dominated by strong, characteristic absorption bands for the nitro group, typically appearing around 1540 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). C-H stretching vibrations for the aliphatic core would appear just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (209.28).[5] Common fragmentation patterns would involve the loss of the nitro group (NO₂) or other fragments from the adamantane cage.
Section 5: Applications in Research and Development
This compound is not an end-product but a strategic intermediate. Its value lies in its ability to serve as a precursor to more complex and functionalized adamantane derivatives for two primary fields.
Drug Discovery and Medicinal Chemistry
The primary application is in the synthesis of pharmacologically active agents.[6] As discussed, its reduction provides a direct route to memantine, an NMDA receptor antagonist.[4] Beyond this, the amino derivative can be further functionalized to create novel drug candidates. The adamantane core imparts desirable pharmacokinetic properties, such as increased metabolic stability and improved membrane permeability, making it an attractive moiety for drug design.[1][14] The rigid framework is also ideal for structure-activity relationship (SAR) studies, allowing for precise control over the spatial orientation of pharmacophoric groups.[2][6]
Materials Science
Adamantane derivatives are increasingly used to create high-performance polymers and coatings.[6] The incorporation of the rigid and thermally stable adamantane unit can significantly enhance the properties of materials, leading to increased glass transition temperatures, improved mechanical strength, and higher thermal resistance.[6][15] While this compound itself is an intermediate, its derivatives (e.g., diamines derived from it) can be used as monomers for the synthesis of specialty polyimides or other advanced polymers with unique optical and thermal properties.[16]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its unique structure, combining a lipophilic, rigid adamantane core with a reactive nitro group, makes it a strategic starting material for both pharmaceutical and materials science research. A thorough understanding of its physicochemical properties, synthetic pathways, and chemical reactivity allows researchers to fully exploit its potential in creating novel molecules with enhanced function and performance. From its crucial role in the synthesis of established drugs to its potential in developing next-generation materials, this compound stands as a testament to the enduring utility of the adamantane scaffold in modern chemistry.
References
-
J. K. W. et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. [Link]
-
M. G. B. et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]
-
G. L. & A. Artavia (2010). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. [Link]
-
C. A. S. et al. (2019). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]
-
M. G. et al. (2015). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
-
Y. N. K. et al. (2020). Selective Nitroxylation of Adamantane Derivatives in the System Nitric Acid–Acetic Anhydride. ResearchGate. [Link]
- European Patent Office. (1998). Adamantane derivatives.
-
Forty Pharma Ltd. (n.d.). This compound, CasNo.6588-68-7. LookChem. [Link]
- The Expanding World of Adamantane Derivatives: Applications and Future Potential. (n.d.). Source Not Found.
-
J. Maj et al. (1974). Pharmacological effects of 1,3-dimethyl-5-aminoadamantane, a new adamantane derivative. European Journal of Pharmacology. [Link]
-
I. P. et al. (2025). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. PMC - NIH. [Link]
-
A. S. et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central. [Link]
-
I. P. et al. (2025). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. PubMed. [Link]
-
R. P. et al. (2013). Biological activity of adamantane analogues. ResearchGate. [Link]
-
M. W. et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]
-
J. S. et al. (2009). Directing effects in nitration of 1-adamantyl bearing aromatic ketones. ResearchGate. [Link]
- CN104592034A - Synthetic method of 1, 3-diamidophenyl-5, 7-dimethyl adamantane. (n.d.).
-
A. O. B. et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PMC - NIH. [Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. researchgate.net [researchgate.net]
- 4. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C12H19NO2 | CID 595939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. 6588-68-7|this compound|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound, CasNo.6588-68-7 Forty Pharma.Ltd Ukraine [fortypharmaltd.lookchem.com]
- 10. CAS 6588-68-7: this compound | CymitQuimica [cymitquimica.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological effects of 1,3-dimethyl-5-aminoadamantane, a new adamantane derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]
- 15. nbinno.com [nbinno.com]
- 16. CN104592034A - Synthetic method of 1, 3-diamidophenyl-5, 7-dimethyl adamantane - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 1,3-Dimethyl-5-nitroadamantane in Research
Authored by: Senior Application Scientist
Introduction: The Adamantane Scaffold in Neuropharmacology
The adamantane moiety, a rigid, lipophilic, diamondoid hydrocarbon, serves as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows for precise orientation of functional groups, making it an ideal core for designing drugs that target specific receptor sites. A prime example of its therapeutic success is Memantine (3,5-dimethyladamantan-1-amine), an uncompetitive antagonist of the N-methyl-D-aspartate receptor (NMDAR) approved for the treatment of moderate-to-severe Alzheimer's disease.[1][2] The therapeutic efficacy of memantine has spurred significant research into related adamantane derivatives, with the goal of developing novel multi-target directed ligands (MTDLs) for complex neurodegenerative disorders.[1][2]
Within this context, 1,3-Dimethyl-5-nitroadamantane emerges as a key synthetic intermediate and a valuable research tool.[3][4] While not typically a pharmacologically active agent in its own right, its strategic importance lies in its role as a precursor to potent aminoadamantane derivatives and as a scaffold for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the research applications of this compound, complete with detailed protocols for its utilization in a drug discovery workflow.
Part 1: Physicochemical Properties and Handling
This compound (CAS: 6588-68-7) is a substituted adamantane derivative with the molecular formula C₁₂H₁₉NO₂.[5][6] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 209.28 g/mol | [5] |
| Appearance | Colorless oily liquid or white to off-white powder | [3], |
| Storage | Room temperature, in a dry, well-ventilated place | [3], [6] |
| Purity | Typically ≥95% | [4], [6] |
Handling Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a chemical fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Part 2: Core Application as a Synthetic Intermediate
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of 1,3-dimethyl-5-aminoadamantane and other related pharmacologically active molecules.[3][7] The nitro group, being a versatile functional group, can be readily reduced to an amine, which is a common pharmacophore in centrally acting drugs.
Protocol 1: Reduction of this compound to 1,3-Dimethyl-5-aminoadamantane
This protocol outlines a standard laboratory procedure for the chemical reduction of the nitro group to a primary amine.
Principle: The nitro group is reduced to an amine using a suitable reducing agent, such as catalytic hydrogenation or metal-acid reduction. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Magnetic stirrer and stir bar
-
Filter paper and funnel
-
Rotary evaporator
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas to the desired pressure (typically 1-3 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The resulting crude 1,3-dimethyl-5-aminoadamantane can be purified by column chromatography or crystallization if required.
Expected Outcome: A high yield of the desired aminoadamantane derivative.
Caption: Workflow for the catalytic hydrogenation of this compound.
Part 3: Application in Structure-Activity Relationship (SAR) Studies
The rigid adamantane core of this compound makes it an excellent scaffold for investigating SAR.[3] By serving as a common starting material, a library of derivatives can be synthesized and evaluated to understand how different functional groups at the 5-position influence biological activity. The nitro group itself can be used as a placeholder or can be transformed into a variety of other functionalities.
Caption: Logical workflow for using this compound in SAR studies.
Part 4: Hypothetical Application Note: Evaluating the Neuroprotective Effects of 1,3-Dimethyl-5-aminoadamantane
This section provides a detailed, albeit hypothetical, application note for the primary derivative of this compound. This protocol is based on established methods for evaluating NMDA receptor antagonists like memantine.[2]
Application Note ID: AN-DMAA-001 Title: In Vitro Evaluation of 1,3-Dimethyl-5-aminoadamantane for Neuroprotection Against Glutamate-Induced Excitotoxicity. Audience: Neuroscientists, pharmacologists, and drug discovery researchers.
Introduction: Excessive activation of N-methyl-D-aspartate receptors (NMDARs) by the neurotransmitter glutamate leads to a phenomenon known as excitotoxicity, a key pathological process in neurodegenerative diseases such as Alzheimer's disease.[2] Memantine, an aminoadamantane derivative, provides neuroprotection by blocking NMDAR channels under conditions of excessive glutamate exposure.[2] 1,3-Dimethyl-5-aminoadamantane, a close structural analog of memantine, is a promising candidate for similar neuroprotective activity. This protocol describes a cell-based assay to quantify the protective effects of this compound against glutamate-induced cell death in a neuronal cell line.
Protocol 2: Glutamate-Induced Excitotoxicity Assay
Principle: This assay utilizes a neuronal cell line (e.g., SH-SY5Y, differentiated) to model glutamate-induced excitotoxicity. Cell viability is measured using a quantitative colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. A reduction in cell viability upon glutamate exposure and its rescue by the test compound indicates neuroprotective activity.
Materials:
-
Differentiated SH-SY5Y cells
-
96-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Glutamate solution (stock)
-
1,3-Dimethyl-5-aminoadamantane (test compound, stock solution in DMSO or water)
-
MTT reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Plate differentiated SH-SY5Y cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare serial dilutions of 1,3-Dimethyl-5-aminoadamantane in culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no treatment" control. Incubate for 1-2 hours.
-
Glutamate Challenge: Add glutamate to all wells except the "no treatment" control to a final concentration known to induce significant cell death (e.g., 5-10 mM, to be optimized).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the data by expressing the absorbance of all wells as a percentage of the "no treatment" control (representing 100% viability).
-
Plot the percent cell viability against the concentration of 1,3-Dimethyl-5-aminoadamantane.
-
Calculate the EC₅₀ (half-maximal effective concentration) for neuroprotection.
-
Caption: Experimental workflow for the in vitro neuroprotection assay.
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry, particularly for the development of neuroprotective agents. While its direct biological applications are limited, its role as a versatile synthetic intermediate for accessing pharmacologically active aminoadamantanes is well-established. The protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in a drug discovery and development setting, from chemical synthesis to biological evaluation.
References
-
Scipione, L., et al. (2020). Memantine Derivatives as Multitarget Agents in Alzheimer's Disease. Molecules, 25(17), 4005. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Memantine Derivatives as Multitarget Agents in Alzheimer's Disease. PubMed Central. [Link]
-
ResearchGate. (2016). Synthesis and Antioxidant Properties of Novel Memantine Derivatives. [Link]
-
Maj, J., et al. (1974). Pharmacological effects of 1,3-dimethyl-5-aminoadamantane, a new adamantane derivative. European Journal of Pharmacology, 26(1), 9-14. [Link]
-
Kumar, V., et al. (2023). Memantine-Based Derivatives: Synthesis and Their Biological Evaluation. In Natural Product-based Synthetic Drug Molecules in Alzheimer's Disease (pp. 185-209). Springer Nature Singapore. [Link]
-
Semantic Scholar. (2020). Memantine Derivatives as Multitarget Agents in Alzheimer's Disease. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
Sources
- 1. Memantine Derivatives as Multitarget Agents in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Memantine Derivatives as Multitarget Agents in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. CAS 6588-68-7: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C12H19NO2 | CID 595939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Pharmacological effects of 1,3-dimethyl-5-aminoadamantane, a new adamantane derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1,3-Dimethyl-5-nitroadamantane as a Versatile Chemical Probe Precursor
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1,3-Dimethyl-5-nitroadamantane (DMNA) as a foundational scaffold for the development of chemical probes. While not a probe in its native form, DMNA's unique physicochemical properties—stemming from its rigid adamantane core, specific lipophilicity conferred by dimethylation, and a chemically tractable nitro group—make it an ideal starting point for creating sophisticated tools for target identification and validation. This guide details the scientific rationale, step-by-step protocols for its conversion into functional affinity-based probes, and methodologies for its application in chemoproteomic workflows.
Introduction: The Strategic Value of the Adamantane Scaffold
The adamantane moiety is a privileged scaffold in medicinal chemistry and chemical biology.[1][2] Its rigid, diamondoid carbon framework offers several distinct advantages:
-
Conformational Rigidity: The adamantane cage is virtually strain-free and locks appended pharmacophores into a well-defined three-dimensional orientation.[3][4] This rigidity reduces the entropic penalty upon binding to a target protein, potentially increasing affinity and providing clearer structure-activity relationships (SAR).[5][6]
-
Pronounced Lipophilicity: The bulky, hydrocarbon structure is highly lipophilic, which can enhance membrane permeability and facilitate entry into the central nervous system.[7][8] This property makes adamantane-based probes particularly suitable for studying targets in hydrophobic environments, such as ion channels or the transmembrane domains of receptors.[9][10]
-
Metabolic Stability: The adamantane core is resistant to metabolic degradation, which can increase the biological half-life of derived probes and drugs.[2]
The compound this compound builds upon this foundation. The methyl groups at the 1 and 3 positions fine-tune the molecule's lipophilicity and steric profile, while the nitro group at a tertiary bridgehead position serves as a versatile chemical handle for downstream functionalization.[11][12]
Physicochemical Characterization of DMNA
A thorough understanding of the starting material is critical for experimental design. The key properties of this compound (and its parent scaffold, 1,3-dimethyladamantane) are summarized below.
| Property | 1,3-Dimethyladamantane | This compound (Calculated) | Source |
| Molecular Formula | C₁₂H₂₀ | C₁₂H₁₉NO₂ | [12] |
| Molecular Weight | 164.29 g/mol | 209.29 g/mol | [12] |
| Appearance | Liquid | Solid (predicted) | |
| Density | 0.886 g/mL at 25 °C | ~1.1 g/cm³ | [11] |
| LogP (Octanol/Water) | ~4.6 | ~4.2 | [13] |
| Boiling Point | ~195 °C | N/A | [14] |
| Solubility | Soluble in nonpolar organic solvents, insoluble in water. | Soluble in organic solvents (DMSO, DMF, Dichloromethane). | [3] |
From Precursor to Probe: A Strategic Workflow
This compound is best described as a "probe precursor." The nitro group, while strongly electron-withdrawing, is not typically used directly for target engagement studies.[15][16][17] Instead, its true value lies in its facile and chemoselective reduction to a primary amine.[18] This amine then becomes the point of attachment for a variety of reporter tags (e.g., biotin for affinity purification, fluorophores for imaging) via stable amide bond formation.[19][20]
The overall strategy is a modular, three-stage process:
-
Activation: Reduction of the nitro group to a primary amine.
-
Functionalization: Conjugation of the amine to a reporter tag.
-
Application: Utilization of the final probe in a biological system to identify binding partners.
Caption: Conceptual workflow from DMNA precursor to a functional affinity probe.
Detailed Experimental Protocols
Protocol 1: Activation via Nitro Group Reduction
Objective: To efficiently and cleanly reduce this compound to 1,3-Dimethyl-5-aminoadamantane. The use of iron in acidic media is a classic, robust, and chemoselective method that tolerates many functional groups.[21]
Materials:
-
This compound (DMNA)
-
Iron powder (Fe), <325 mesh
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add DMNA (1.0 eq), ethanol (approx. 0.2 M concentration relative to DMNA), and water (1/4 volume of ethanol).
-
Add iron powder (5.0 eq) to the mixture.
-
Heat the suspension to reflux (approx. 80-90 °C).
-
Slowly add concentrated HCl (0.25 eq) dropwise via syringe over 10 minutes. Caution: Reaction can be exothermic.
-
Maintain the reaction at reflux, monitoring by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Cool the reaction to room temperature.
-
Carefully filter the mixture through a pad of Celite to remove excess iron powder, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove most of the ethanol.
-
Dilute the remaining aqueous residue with ethyl acetate.
-
Neutralize the solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~8).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,3-Dimethyl-5-aminoadamantane.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Functionalization with a Biotin Tag
Objective: To conjugate the primary amine of 1,3-Dimethyl-5-aminoadamantane with an N-hydroxysuccinimide (NHS) ester of biotin to create a stable, amide-linked affinity probe.[22][23]
Materials:
-
1,3-Dimethyl-5-aminoadamantane (from Protocol 1)
-
Biotin-NHS Ester (or a variant with a linker, e.g., Biotin-PEG₄-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vial, magnetic stirrer
Procedure:
-
Dissolve 1,3-Dimethyl-5-aminoadamantane (1.0 eq) in anhydrous DMF or DMSO in a clean, dry reaction vial.
-
Add TEA or DIPEA (2.0-3.0 eq) to the solution to act as a base.
-
In a separate vial, dissolve the Biotin-NHS ester (1.1-1.2 eq) in a minimal amount of anhydrous DMF or DMSO.
-
Add the Biotin-NHS ester solution dropwise to the stirred amine solution at room temperature.
-
Allow the reaction to proceed for 4-12 hours at room temperature. The optimal pH for NHS ester reactions is between 8.0 and 9.0.[20]
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the desired conjugate.
-
Upon completion, the product can be purified from excess reagents. Depending on the scale and linker properties, this can be achieved via preparative HPLC or flash chromatography.
Validation: Confirm the structure and purity of the final DMNA-Biotin probe by high-resolution mass spectrometry (HRMS) and NMR.
Protocol 3: Application in Affinity-Based Protein Profiling (AfBPP)
Objective: To utilize the synthesized DMNA-Biotin probe to identify potential protein binding partners from a complex biological sample (e.g., cell lysate) through affinity purification followed by mass spectrometry.[24][25][26]
Materials:
-
DMNA-Biotin probe (from Protocol 2)
-
1,3-Dimethyl-5-aminoadamantane (as a negative control)
-
This compound (as a competitor)
-
Cell lysate (prepared in a suitable non-denaturing lysis buffer, e.g., RIPA without SDS)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Equipment for SDS-PAGE, in-gel digestion, and LC-MS/MS proteomics
Caption: Experimental workflow for an Affinity-Based Protein Profiling (AfBPP) experiment.
Procedure:
-
Lysate Preparation: Prepare total protein lysate from cultured cells or tissue samples. Determine protein concentration using a standard assay (e.g., BCA).
-
Incubation: Aliquot the lysate into three experimental groups:
-
Probe: Lysate + DMNA-Biotin probe (e.g., 1-10 µM final concentration).
-
Competition: Lysate pre-incubated with a 100-fold molar excess of a competitor (e.g., the original DMNA) for 30 minutes, followed by the addition of the DMNA-Biotin probe.
-
Negative Control: Lysate + unconjugated biotin tag.
-
-
Incubate all samples for 1-2 hours at 4 °C with gentle rotation to allow the probe to bind to its targets.
-
Capture: Add pre-washed streptavidin-coated magnetic beads to each sample and incubate for another hour at 4 °C to capture the probe-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (3-5 times) with cold wash buffer to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads by adding 1x SDS-PAGE sample buffer and heating at 95 °C for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands using a sensitive stain (e.g., silver stain or SYPRO Ruby).
-
Target Identification: Excise protein bands that are present in the "Probe" lane but significantly reduced or absent in the "Competition" and "Negative Control" lanes.
-
Subject the excised bands to in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.
Data Interpretation and Troubleshooting
-
Successful Hit: A true binding partner will be identified by multiple unique peptides in the mass spectrometry data of the probe-treated sample and will show a marked decrease in signal in the competition sample.
-
High Background: If numerous proteins are pulled down non-specifically, increase the stringency of the wash steps (e.g., by increasing salt or detergent concentration) or perform the initial incubation in the presence of a blocking agent like bovine serum albumin (BSA).
-
No Hits: This could indicate several issues: the probe has no specific targets in the chosen proteome, the probe concentration is too low, the linker is too short, or the tag is inaccessible upon target binding. Consider synthesizing a probe with a longer, more flexible linker (e.g., PEG).
Conclusion
This compound is a strategically designed chemical scaffold that serves as an excellent entry point for the development of bespoke chemical probes. Its rigid core ensures precise spatial orientation, while its tunable lipophilicity and versatile nitro handle allow for straightforward conversion into high-avidity tools for chemical biology. The protocols outlined in this guide provide a robust framework for synthesizing and applying DMNA-derived probes to explore protein function and accelerate drug discovery efforts.
References
-
Chen, J., et al. (2018). Mechanism of action of memantine. PubMed. Available at: [Link]
-
Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. Available at: [Link]
-
Psychopharmacology Institute. (2022). Memantine Psychopharmacology: Mechanism of Action, Clinical Evidence, and Applications. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Memantine hydrochloride?. Available at: [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
WebMD. (2024). Memantine (Namenda): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available at: [Link]
-
Drugs.com. (2025). Memantine: Uses, Dosage, Side Effects, Warnings. Available at: [Link]
-
Stimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PubMed. Available at: [Link]
-
Stimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
-
Chatterjee, A., et al. (2007). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. Available at: [Link]
-
LookChem. (n.d.). 1,3-Dimethyladamantane. Available at: [Link]
-
Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. Available at: [Link]
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. Available at: [Link]
-
Desai, D., et al. (1999). Rapid and Inexpensive Method For Reduction of Nitroarenes To Anilines. Scribd. Available at: [Link]
-
PubChem. (n.d.). 1,3-Dimethyladamantane. National Center for Biotechnology Information. Available at: [Link]
-
Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]
-
Wang, L., et al. (2019). Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism. Catalysis Science & Technology. Available at: [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available at: [Link]
-
Kurmaeva, A., et al. (2022). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. Available at: [Link]
-
Chan, Y.-T., et al. (2021). Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. ResearchGate. Available at: [Link]
-
Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Adamantane. Available at: [Link]
-
Lindsey, J. S. (2021). Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI. Available at: [Link]
-
Schepmann, D., et al. (2018). Propellanes as Rigid Scaffolds for the Stereodefined Attachment of σ-Pharmacophoric Structural Elements to Achieve σ Affinity. PubMed Central. Available at: [Link]
-
Talele, T. T. (2016). Nitro-Group-Containing Drugs. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). a) Label-based chemoproteomic approach via affinity-based protein profiling (AfBPP). Available at: [Link]
-
Zhang, L., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science. Available at: [Link]
-
Wikipedia. (n.d.). Nitro compound. Available at: [Link]
-
ResearchGate. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review). Available at: [Link]
-
Zhang, L., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. PubMed Central. Available at: [Link]
-
Słoczyńska, K., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]
-
Płaziński, A., et al. (2022). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]
-
Chemistry For Everyone. (2023). What Is A Nitro Functional Group?. YouTube. Available at: [Link]
-
Semantic Scholar. (n.d.). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Available at: [Link]
-
Chinese Journal of Pharmacology and Toxicology. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Available at: [Link]
Sources
- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. Propellanes as Rigid Scaffolds for the Stereodefined Attachment of σ-Pharmacophoric Structural Elements to Achieve σ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 1,3-Dimethyladamantane | 702-79-4 [chemicalbook.com]
- 12. 1,3-Dimethyladamantane = 99 702-79-4 [sigmaaldrich.com]
- 13. 1,3-Dimethyladamantane | C12H20 | CID 12800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitro compound - Wikipedia [en.wikipedia.org]
- 16. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 19. glenresearch.com [glenresearch.com]
- 20. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. lumiprobe.com [lumiprobe.com]
- 24. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 25. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
The Adamantane Scaffold in Neuropharmacology: Application Notes for 1,3-Dimethyl-5-nitroadamantane
Introduction: The "Lipophilic Bullet" in CNS Drug Discovery
The adamantane moiety, a rigid, tricyclic hydrocarbon, has earned the moniker "the lipophilic bullet" in medicinal chemistry for its remarkable ability to favorably modulate the pharmacological properties of bioactive molecules. Its unique cage-like structure imparts a high degree of lipophilicity, which can enhance blood-brain barrier penetration, a critical attribute for centrally acting drugs. Furthermore, the adamantane scaffold can influence drug-receptor interactions by providing a bulky, well-defined anchor point, and its metabolic stability can lead to improved pharmacokinetic profiles.
This guide focuses on 1,3-Dimethyl-5-nitroadamantane , a key intermediate in the synthesis of novel neurotherapeutics. While this compound itself is not typically the final active pharmaceutical ingredient, its strategic functionalization at the nitro group opens a gateway to a diverse range of derivatives with potential applications in treating neurological and psychiatric disorders. The primary focus of this application note is to provide a comprehensive technical guide for researchers and drug development professionals on the synthesis, derivatization, and pharmacological evaluation of compounds originating from this versatile scaffold, with a particular emphasis on the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory, and a critical target in numerous neuropathologies.
Chemical Properties and Synthesis of this compound
This compound is characterized by the rigid adamantane core with two methyl groups at bridgehead positions (C1 and C3) and a nitro group at another bridgehead position (C5)[1][2][3][4]. The presence of the nitro group is of particular synthetic interest as it can be readily reduced to an amine, which can then be further functionalized.
Protocol 1: Synthesis of this compound
This protocol describes the direct nitration of 1,3-dimethyladamantane. The high reactivity of the tertiary C-H bonds at the bridgehead positions of the adamantane cage makes them susceptible to electrophilic substitution.
Materials:
-
1,3-Dimethyladamantane
-
Fuming nitric acid (100%)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser, add 1,3-dimethyladamantane.
-
Nitration: While stirring, slowly add fuming nitric acid dropwise to the 1,3-dimethyladamantane. An exothermic reaction will occur; maintain control of the temperature with an ice bath if necessary.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 1.5 to 2 hours. The evolution of nitrogen oxides will be observed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate to elute the desired this compound.
Rationale for Experimental Choices: The use of fuming nitric acid provides a strong nitrating agent necessary to overcome the relative inertness of the C-H bonds. Refluxing the reaction ensures sufficient energy is provided to drive the reaction to completion. The aqueous work-up with a bicarbonate wash is crucial to neutralize the excess acid and quench the reaction.
Pharmacological Target: The NMDA Receptor
The primary rationale for utilizing the 1,3-dimethyl-5-adamantane scaffold in neuropharmacology is its structural resemblance to memantine (1-amino-3,5-dimethyladamantane), an approved drug for the treatment of moderate-to-severe Alzheimer's disease[5][6]. Memantine is a low-affinity, uncompetitive antagonist of the NMDA receptor[5]. This mechanism is crucial for its therapeutic effect.
Diagram Caption: Uncompetitive antagonism of the NMDA receptor by memantine analogs.
In Vitro Evaluation of Novel Derivatives
The following protocols are designed to assess the affinity and functional antagonism of novel compounds derived from this compound at the NMDA receptor.
Protocol 2: NMDA Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the NMDA receptor by measuring its ability to displace a known radiolabeled ligand[7][8][9][10][11].
Materials:
-
Rat cortical synaptosomes or cell lines expressing recombinant NMDA receptors (e.g., HEK293 cells)
-
Radioligand (e.g., [³H]MK-801 for the channel binding site or [³H]CGP 39653 for the glutamate binding site)[9][11]
-
Test compounds (novel derivatives of this compound)
-
Non-specific binding control (e.g., a high concentration of a known NMDA receptor antagonist like unlabeled MK-801)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates with GF/C filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat cerebral cortex or from cells expressing the target receptor.
-
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes)[8].
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Rationale for Experimental Choices: The choice of radioligand determines which binding site on the receptor is being investigated. Using a concentration of radioligand near its Kd ensures a good signal-to-noise ratio. Rapid filtration and washing with ice-cold buffer are critical to minimize the dissociation of the radioligand-receptor complex during the separation step.
Protocol 3: Calcium Flux Assay for Functional Antagonism
This functional assay measures the ability of a test compound to inhibit the influx of calcium through the NMDA receptor channel upon agonist stimulation[12][13][14][15][16].
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., NR1/NR2A or NR1/NR2B)
-
Cell culture medium and supplements
-
384-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6)[12][13]
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
NMDA receptor agonists (glutamate and glycine)
-
Test compounds
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FDSS)
Procedure:
-
Cell Plating: Seed the NMDA receptor-expressing cells into 384-well plates and incubate overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for a specified time (e.g., 1-2 hours) at 37°C to allow for dye uptake.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add varying concentrations of the test compounds to the wells and incubate for a short period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then add a solution of glutamate and glycine to stimulate the NMDA receptors. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (ΔF) or the area under the curve for each well. Plot the response as a function of the test compound concentration to determine the IC₅₀ for inhibition of the calcium influx.
Rationale for Experimental Choices: Using a cell line with stable expression of specific NMDA receptor subunits allows for the investigation of subtype selectivity. Calcium-sensitive dyes provide a direct readout of ion channel activity. A fluorescence plate reader with automated liquid handling is essential for the rapid and precise addition of agonists and simultaneous measurement of the fluorescence response.
Diagram Caption: A typical workflow for the in vitro characterization of novel adamantane derivatives.
In Vivo Evaluation in Animal Models of Neurological Disorders
Promising compounds identified in vitro should be advanced to in vivo studies to assess their efficacy and neuroprotective potential in relevant animal models of neurological disease.
Animal Models
The choice of animal model is critical and should align with the intended therapeutic application.
-
Rodent Models of Stroke: Focal cerebral ischemia can be induced by middle cerebral artery occlusion (MCAO). These models are useful for evaluating the acute neuroprotective effects of a compound[17][18][19][20][21].
-
Neurotoxin-Induced Models of Neurodegeneration: Specific neurotoxins can be used to model aspects of diseases like Parkinson's or Alzheimer's. For example, MPTP can be used to induce dopaminergic neurodegeneration[22].
-
Transgenic Mouse Models of Alzheimer's Disease: Mice expressing human genes with mutations associated with familial Alzheimer's disease (e.g., 5XFAD mice) develop age-dependent amyloid pathology and cognitive deficits, providing a model for chronic neurodegeneration[5][23].
Protocol 4: General Protocol for In Vivo Efficacy Testing in a Mouse Model of Stroke
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Test compound formulated for in vivo administration (e.g., in saline or DMSO/saline)
-
Apparatus for behavioral testing (e.g., rotarod, cylinder test, corner test)[17][20][21]
-
TTC (2,3,5-triphenyltetrazolium chloride) stain for infarct volume measurement
Procedure:
-
MCAO Surgery: Induce focal cerebral ischemia by transiently occluding the middle cerebral artery.
-
Compound Administration: Administer the test compound or vehicle at a predetermined time point relative to the ischemic insult (e.g., before, during, or after).
-
Behavioral Assessment: At various time points post-MCAO (e.g., 24 hours, 3 days, 7 days), assess neurological deficits using a battery of behavioral tests.[17][19][20][21]
-
Endpoint Analysis: At the end of the study, euthanize the animals and harvest the brains.
-
Infarct Volume Measurement: Slice the brains and stain with TTC to visualize the ischemic lesion. Quantify the infarct volume using image analysis software.
-
Data Analysis: Compare the behavioral scores and infarct volumes between the vehicle-treated and compound-treated groups using appropriate statistical tests.
Humane Endpoints: Throughout the in vivo study, it is crucial to monitor the animals for signs of excessive distress or suffering. Humane endpoints, such as significant weight loss or severe neurological impairment, should be established and adhered to in accordance with institutional animal care and use committee (IACUC) guidelines[24][25][26].
Structure-Activity Relationship (SAR) Considerations
Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for optimal activity. Key areas for modification include:
-
The Amino Group: Once the nitro group is reduced to an amine, its basicity and hydrogen bonding capacity can be modulated through alkylation, acylation, or incorporation into heterocyclic systems.
-
The Adamantane Core: While the 1,3-dimethyl substitution pattern is a good starting point based on memantine, exploring other substitution patterns or the introduction of different functional groups on the adamantane cage could lead to improved properties.
-
Linker and Terminal Groups: For more complex derivatives, the nature of any linker connecting the adamantane core to another pharmacophore is critical for achieving the desired target engagement.
Conclusion
This compound is a valuable starting material for the synthesis of novel adamantane-based neurotherapeutics. Its utility lies in its straightforward synthesis and the versatility of the nitro group for further chemical elaboration. By targeting the NMDA receptor, derivatives of this scaffold hold promise for the treatment of a range of neurological disorders characterized by excitotoxicity and synaptic dysfunction. The protocols and conceptual framework provided in this guide offer a comprehensive approach to the design, synthesis, and pharmacological evaluation of this promising class of compounds. Rigorous in vitro and in vivo testing, guided by a clear understanding of the underlying neurobiology, will be essential for translating these chemical starting points into clinically effective therapies.
References
- Ace Therapeutics. (n.d.). Behavioral Tests in Rodent Models of Stroke.
- Brain Hemorrhages. (2020). Behavioral tests in rodent models of stroke. Brain Hemorrhages, 1(4), 171-184.
- Zarruk, J. G., et al. (2012). Neurological tests for functional outcome assessment in rodent models of ischaemic stroke. Journal of Cerebral Blood Flow & Metabolism, 32(7), 1281-1292.
- Ruan, Y., et al. (2020). Behavioral tests in rodent models of stroke. Brain Hemorrhages, 1(4), 171-184.
- Universidad Complutense de Madrid. (2011). Neurological tests for functional outcome assessment in rodent models of ischaemic stroke.
- NC3Rs. (2015). Humane endpoints.
- Mei, J., et al. (2019). Refining humane endpoints in mouse models of disease by systematic review and machine learning-based endpoint definition. Altex, 36(2), 223-234.
- Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), e58160.
- JoVE. (2022). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview [Video]. YouTube.
- Egebjerg, J., & Schousboe, A. (2003). Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. In NMDA Receptor Protocols (pp. 121-133). Humana Press.
- CORE. (n.d.). Refining Humane Endpoints in Mouse Models of Disease by Systematic Review and Machine Learning-Based Endpoint Definition.
- Muñoz-Torrero, D. (Ed.). (2025). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. In Methods in Neurodegenerative Disease Drug Discovery. Humana Press.
- Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 58160.
- Llaveria, J., et al. (2022). Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's disease. European Journal of Medicinal Chemistry, 236, 114354.
- BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays with 10-Methoxyibogamine.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Conti, P., et al. (2016). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. Journal of Medicinal Chemistry, 59(21), 9647-9661.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- Tsetsenis, T., et al. (2021). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 26(11), 3229.
- Llaveria, J., et al. (2022). Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's disease. European Journal of Medicinal Chemistry, 236, 114354.
- Foster, A. C., & Fagg, G. E. (1987). The Use of Ligand Binding in Assays of NMDA Receptor Function. In Excitatory Amino Acid Transmission (pp. 163-167). Alan R. Liss, Inc.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Dawson, T. M., et al. (2010). Animal Models of Neurodegenerative Diseases.
- Maj, J., et al. (1974). Pharmacological effects of 1,3-dimethyl-5-aminoadamantane, a new adamantane derivative. European Journal of Pharmacology, 26(1), 9-14.
- SciSpace. (n.d.). Synthesis Memantine and Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea.
- ResearchGate. (n.d.). (PDF) Refining humane endpoints in mouse models of disease by systematic review and machine learning-based endpoint definition.
- University of Barcelona. (n.d.). Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimers disease.
- CymitQuimica. (n.d.). CAS 6588-68-7: this compound.
- ChemScene. (n.d.). 6588-68-7 | this compound.
- LGC Standards. (n.d.). This compound.
Sources
- 1. This compound | C12H19NO2 | CID 595939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 6588-68-7: this compound | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 12. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 15. portal.research.lu.se [portal.research.lu.se]
- 16. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 18. Behavioral tests in rodent models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ucm.es [ucm.es]
- 22. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimers disease - Medicinal Chemistry & Pharmacology [ub.edu]
- 24. Humane endpoints | NC3Rs [nc3rs.org.uk]
- 25. Refining humane endpoints in mouse models of disease by systematic review and machine learning-based endpoint definition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 1,3-Dimethyl-5-nitroadamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-5-nitroadamantane is a key intermediate and potential impurity in the synthesis of pharmaceuticals, such as Memantine, a drug used in the management of Alzheimer's disease.[1][2][3] Its rigid, cage-like adamantane core, substituted with two methyl groups and a nitro group, presents unique analytical challenges.[4][5] This guide provides a comprehensive overview of the analytical techniques and detailed protocols for the robust characterization and quantification of this compound, ensuring the quality and safety of pharmaceutical products.
The methodologies outlined herein are designed to be implemented in research and quality control laboratories, providing a foundation for method development, validation, and routine analysis.[6] The protocols are grounded in established analytical principles and draw upon existing data for adamantane derivatives to provide scientifically sound starting points for experimental work.[1][7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₂ | [4][8] |
| Molecular Weight | 209.28 g/mol | [4][8] |
| CAS Number | 6588-68-7 | [2][8] |
| Appearance | Colorless oily liquid | [3][4] |
| LogP | 3.0121 | [9] |
Chromatographic Techniques
Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex matrices, such as reaction mixtures or final drug products.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The mass spectrometry detector provides high selectivity and sensitivity, enabling confident identification and quantification.
Logical Workflow for GC-MS Method Development
Caption: Workflow for GC-MS method development.
Protocol: GC-MS Analysis of this compound
1. Instrumentation:
-
A gas chromatograph equipped with a mass selective detector (MSD).
2. Materials and Reagents:
-
This compound reference standard
-
Methanol or Dichloromethane (GC grade)
-
Helium (carrier gas)
3. Chromatographic Conditions:
| Parameter | Recommended Value | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms, Restek Rxi-5Sil MS) | A non-polar column provides good separation for adamantane derivatives. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Injection Volume | 1 µL | |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode is suitable for higher concentrations, while splitless is preferred for trace analysis. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic efficiency. |
| Oven Temperature Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of components with different boiling points. |
4. Mass Spectrometer Conditions:
| Parameter | Recommended Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-350 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
5. Expected Mass Spectrum: Based on PubChem data, the mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.[8]
| m/z | Interpretation |
| 209 | [M]⁺ (Molecular Ion) |
| 163 | [M-NO₂]⁺ (Loss of the nitro group) |
| 107 | Further fragmentation of the adamantane cage |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a versatile technique for the analysis of moderately polar to nonpolar compounds. For this compound, RP-HPLC with UV detection can be employed for quantification.
Logical Workflow for HPLC Method Development
Caption: Workflow for HPLC method development.
Protocol: HPLC Analysis of this compound
1. Instrumentation:
-
An HPLC system with a UV detector.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
3. Chromatographic Conditions: This protocol is adapted from a method for the related compound 2-nitroadamantane.[7]
| Parameter | Recommended Value | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A standard C18 column provides good retention for the hydrophobic adamantane core. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | A polar mobile phase for reversed-phase separation. The ratio can be adjusted to optimize retention time. |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Detection Wavelength | 210 nm | The nitro group provides some UV absorbance; this wavelength is a good starting point for optimization. |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Prepare a stock solution of the reference standard in acetonitrile (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1-100 µg/mL).
-
Dissolve the sample in the mobile phase, ensuring the final concentration is within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.[7]
Spectroscopic Techniques
Spectroscopic techniques provide crucial information about the molecular structure and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound.
Predicted NMR Data While experimental spectra for this compound are not readily available, predictions can be made based on the known spectra of similar adamantane derivatives.[10]
¹H NMR:
-
The adamantane cage protons are expected to appear as a series of complex multiplets in the range of 1.5-2.5 ppm.
-
The two methyl groups at the bridgehead positions (C1 and C3) are chemically equivalent and should produce a sharp singlet.
¹³C NMR:
-
The spectrum will show distinct signals for the different carbon atoms of the adamantane cage.
-
The carbons bearing the methyl groups and the nitro group will have characteristic chemical shifts influenced by these substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands Based on the structure of this compound, the following characteristic IR absorption bands are expected[1]:
| Wavenumber (cm⁻¹) | Vibration |
| ~2950-2850 | C-H stretching (adamantane and methyl groups) |
| ~1550-1500 | Asymmetric NO₂ stretching |
| ~1360-1300 | Symmetric NO₂ stretching |
Method Validation
All analytical methods used for the quality control of pharmaceuticals must be validated according to regulatory guidelines such as ICH Q2(R1).[6] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical techniques and protocols detailed in this guide provide a comprehensive framework for the characterization of this compound. The successful implementation of these methods will ensure the identity, purity, and quality of this important pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product. It is recommended that each laboratory validates these methods for their specific instrumentation and application to ensure reliable and reproducible results.
References
- BenchChem. Application Note: HPLC Method Development for the Analysis of 2-Nitroadamantane. BenchChem. Accessed January 15, 2026.
- BenchChem. 3,5-Dimethyl-7-nitroadamantan-1-ol. BenchChem. Accessed January 15, 2026.
-
PubChem. This compound. National Center for Biotechnology Information. Accessed January 15, 2026. [Link].
- Google Patents. CN111233670A - Memantine hydrochloride impurity compound and preparation method thereof. Accessed January 15, 2026. .
-
MySkinRecipes. This compound. Accessed January 15, 2026. [Link].
-
PubMed. Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry. National Center for Biotechnology Information. Accessed January 15, 2026. [Link].
-
SpectraBase. 1,3-Dimethyladamantane - Optional[Vapor Phase IR] - Spectrum. Accessed January 15, 2026. [Link].
-
New Drug Approvals. Memantine. Accessed January 15, 2026. [Link].
-
National Institutes of Health. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Accessed January 15, 2026. [Link].
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Accessed January 15, 2026. [Link].
-
Pharmaffiliates. Memantine Hydrochloride - Impurity E. Accessed January 15, 2026. [Link].
-
Microsolv Technology Corporation. NITROSAMINE IMPURITY ASSAY BY HPLC. Accessed January 15, 2026. [Link].
- Google Patents. CN104592034A - Synthetic method of 1, 3-diamidophenyl-5, 7-dimethyl adamantane. Accessed January 15, 2026. .
-
International Journal of Pharmaceutical Sciences Review and Research. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Accessed January 15, 2026. [Link].
-
Journal of Military Pharmaco - Medicine. synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Accessed January 15, 2026. [Link].
-
OUCI. Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers. Accessed January 15, 2026. [Link].
-
PubMed. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. National Center for Biotechnology Information. Accessed January 15, 2026. [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound [myskinrecipes.com]
- 5. CAS 6588-68-7: this compound | CymitQuimica [cymitquimica.com]
- 6. Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C12H19NO2 | CID 595939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. CN111233670A - Memantine hydrochloride impurity compound and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols: 1,3-Dimethyl-5-nitroadamantane in Advanced Material Science
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and material development professionals on the potential applications of 1,3-Dimethyl-5-nitroadamantane in material science. While direct, extensive research on this specific molecule is emerging, its unique structural and chemical attributes—derived from the rigid adamantane cage and the energetic nitro group—position it as a promising candidate for the development of next-generation materials. These application notes synthesize the known properties of adamantane derivatives and nitrated compounds to propose and detail protocols for the investigation of this compound as a high-density energetic material and as a building block for thermally stable polymers.
Introduction: The Adamantane Cage as a Foundation for Advanced Materials
Adamantane (C₁₀H₁₆) is a tricyclic alkane and the simplest diamondoid, possessing a unique, rigid, and strain-free cage-like structure.[1] This architecture imparts exceptional thermal stability, chemical resistance, and a high-density backbone to its derivatives.[1] The incorporation of functional groups onto the adamantane scaffold allows for the precise tuning of its properties, leading to applications in pharmaceuticals, polymers, and lubricants.[1]
In material science, adamantane derivatives are of significant interest for creating materials with enhanced performance characteristics. Halogenated adamantanes, for instance, are utilized as intermediates for polymers and energetic materials.[2] The inherent stability of the adamantane cage can be leveraged to create robust materials capable of withstanding extreme conditions.
The subject of this guide, this compound, introduces an energetic nitro group (-NO₂) and two methyl (-CH₃) groups to the adamantane core. The nitro group is a well-known explosophore, a functional group that imparts energetic properties to a molecule. The methyl groups can influence the molecule's density, solubility, and sensitivity. This combination of a stable, dense hydrocarbon cage with an energetic functional group makes this compound a compelling, albeit under-explored, candidate for advanced material applications.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is critical for its application in material science. The following table summarizes its key physicochemical data.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₂ | [3][4][5] |
| Molecular Weight | 209.28 g/mol | [3][4][5] |
| Appearance | Colorless oily liquid | [3] |
| CAS Number | 6588-68-7 | [3][4][5][6] |
| Purity | ≥95% - 97% (commercially available) | [3][4][6] |
| Storage | Room temperature, dry | [3] |
Synthesis of this compound: A Foundational Protocol
The synthesis of this compound is a crucial first step for its investigation in material science. A common method involves the direct nitration of 1,3-dimethyladamantane. The high reactivity of the tertiary carbon-hydrogen bonds at the bridgehead positions of the adamantane cage makes them susceptible to electrophilic substitution.[7]
Reaction Scheme
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Review on Synthesis of Halogenated Adamantane Derivatives [energetic-materials.org.cn]
- 3. This compound [myskinrecipes.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C12H19NO2 | CID 595939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 6588-68-7: this compound | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,3-Dimethyl-5-nitroadamantane
Welcome to the technical support center for the synthesis of 1,3-Dimethyl-5-nitroadamantane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and optimize for yield and purity. This document provides in-depth technical guidance, field-proven insights, and detailed experimental protocols.
Introduction
The synthesis of this compound, a valuable intermediate in pharmaceutical research and materials science, involves the electrophilic nitration of 1,3-dimethyladamantane.[1][2] The rigid, cage-like structure of the adamantane core presents unique challenges in controlling the regioselectivity of the reaction.[3] The tertiary bridgehead carbons are the most reactive sites for electrophilic substitution, but achieving selective mono-nitration at the C5 position requires careful control of reaction parameters to avoid the formation of undesired isomers and byproducts.[4][5] This guide will address common challenges encountered during this synthesis and provide practical solutions to overcome them.
Troubleshooting Guide & FAQs
Here we address specific issues that you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yields in the nitration of 1,3-dimethyladamantane can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material, 1,3-dimethyladamantane.[6] If the reaction has stalled, consider increasing the reaction time or temperature cautiously.
-
-
Suboptimal Nitrating Agent: The chosen nitrating agent may not be potent enough or may be leading to side reactions.
-
Solution: While direct nitration with 100% nitric acid at high temperatures has been reported, this can be a very aggressive method leading to oxidation and other side products.[7] Consider using alternative, milder nitrating systems that can offer better control. A mixture of nitric acid and acetic anhydride can be effective, as the in-situ formation of acetyl nitrate provides a less harsh nitrating species.[7][8] Another alternative is the use of nitronium tetrafluoroborate (NO₂BF₄) in a suitable solvent like nitroethane, which can provide good yields of the desired product.[9]
-
-
Improper Work-up Procedure: Significant product loss can occur during the work-up phase.
-
Solution: Ensure that the quenching of the reaction is done carefully by pouring the reaction mixture onto crushed ice. If the product is an oil and does not precipitate, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or diethyl ether) is necessary.[2] Thoroughly wash the organic extracts to remove residual acids and byproducts.
-
-
Formation of Volatile Byproducts: Under harsh conditions, fragmentation of the adamantane core can occur, leading to volatile byproducts and a lower yield of the desired product.
-
Solution: Employing milder reaction conditions (lower temperature, less aggressive nitrating agent) can minimize fragmentation.
-
Q2: The product I've isolated is a difficult-to-separate oil, not a solid. What should I do?
A2: this compound is often described as a colorless oily liquid.[2] If your product does not solidify upon cooling, this is normal. The key is to ensure its purity.
-
Purification Strategy: If you suspect the presence of impurities, purification by column chromatography on silica gel is the recommended method.[7] A non-polar eluent system, such as pentane or a mixture of hexane and a small amount of a slightly more polar solvent like diethyl ether, should effectively separate the desired product from more polar impurities like adamantanols.
Q3: I have a mixture of nitrated isomers. How can I improve the regioselectivity for the 5-position and separate the isomers?
A3: The formation of a mixture of isomers is a common challenge in adamantane chemistry due to the presence of multiple reactive tertiary bridgehead positions.
-
Understanding Regioselectivity: The two methyl groups at the 1 and 3 positions of the adamantane core are electron-donating and activate the bridgehead positions towards electrophilic attack. The C5 and C7 positions are electronically favored for substitution. Steric hindrance from the methyl groups can influence the ratio of the 5- and 7-nitro isomers.
-
Optimizing for the 5-Isomer:
-
Temperature Control: Lowering the reaction temperature can often enhance the selectivity of the reaction by favoring the thermodynamically more stable product.
-
Choice of Nitrating Agent: The size and nature of the electrophile can influence where it attacks. Experimenting with different nitrating agents (e.g., nitric acid/acetic anhydride vs. nitronium tetrafluoroborate) may alter the isomer ratio.[7][9]
-
-
Separating Isomers: Separating closely related isomers of nitrated adamantanes can be challenging.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure may be a viable separation technique.
-
Preparative Chromatography: High-performance liquid chromatography (HPLC) or carefully optimized column chromatography on silica gel can be used to separate the isomers. This may require testing various solvent systems to achieve adequate resolution.
-
Q4: My reaction mixture turned dark brown/black, and I isolated a tarry substance. What went wrong?
A4: The formation of dark tars is a strong indication of oxidative side reactions and decomposition of the starting material or product.[6]
-
Cause: This is often due to excessively harsh reaction conditions, such as high temperatures or a highly concentrated and aggressive nitrating agent. The nitro group itself can act as an oxidizing agent at elevated temperatures.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Use an ice bath or other cooling system to manage the exothermic nature of the nitration reaction.
-
Controlled Addition of Reagents: Add the nitrating agent slowly and in a controlled manner to the solution of 1,3-dimethyladamantane to prevent localized overheating.
-
Milder Nitrating Agents: As mentioned previously, switching to a milder nitrating system like nitric acid in acetic anhydride can significantly reduce charring and improve the overall outcome.[7]
-
Experimental Protocols
Protocol 1: Nitration of 1,3-Dimethyladamantane with 100% Nitric Acid
This protocol is based on a reported high-temperature method and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[7]
Materials:
-
1,3-Dimethyladamantane
-
100% Nitric Acid
-
Diethyl ether
-
Solid Sodium Hydroxide
-
Pentane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, heat 1,3-dimethyladamantane (0.08 mol) to its boiling point.
-
Slowly add 100% nitric acid (0.085 mol) dropwise to the boiling 1,3-dimethyladamantane.
-
Heat the reaction mixture at 200°C for 1.5 hours, or until the evolution of nitrogen oxides ceases.
-
Allow the reaction mixture to cool to room temperature. The crude product may solidify upon cooling.
-
Treat the solidified material with 50 mL of diethyl ether.
-
Dry the ethereal solution over solid sodium hydroxide and then evaporate the solvent.
-
Purify the residue by column chromatography using pentane as the eluent. Collect the first fraction, which contains the desired this compound.
Protocol 2: General Work-up Procedure for Adamantane Nitration
This protocol provides a general guideline for the work-up and isolation of the product.[2]
-
Quenching: Slowly and carefully pour the cooled reaction mixture into a beaker containing a stirred slurry of crushed ice and water.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (to neutralize residual acid - vent the separatory funnel frequently to release CO₂).
-
Brine (saturated aqueous sodium chloride solution) to aid in drying.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the resulting crude product (often an oil) by column chromatography on silica gel.
Data Presentation
| Parameter | Condition 1 (High Temp HNO₃)[7] | Condition 2 (Alternative) | Expected Outcome |
| Nitrating Agent | 100% Nitric Acid | Nitric Acid / Acetic Anhydride | Milder conditions may improve selectivity and reduce byproducts. |
| Temperature | 200°C | 0°C to Room Temperature | Lower temperatures generally favor higher selectivity. |
| Reaction Time | 1.5 hours | Monitored by TLC/GC | Reaction time should be optimized to ensure full conversion without product degradation. |
| Yield | ~39% (reported for a similar compound) | Potentially higher with optimization | Optimization should aim to increase the yield of the desired product. |
| Purity | Requires chromatographic purification | Requires chromatographic purification | High purity is achievable with proper purification. |
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.
References
-
Directing effects in nitration of 1-adamantyl bearing aromatic ketones. (n.d.). Semantic Scholar. Retrieved from [Link]
- Suzuki, H., & Nonoyama, N. (1996). Ozone-mediated nitration of adamantane and derivatives with nitrogen dioxide: selectivity in the hydrogen abstraction by nitrogen trioxide and subsequent coupling of the resulting carbon radicals with nitrogen dioxide. Journal of the Chemical Society, Perkin Transactions 1, (22), 2727-2732.
- Vícha, R., Kuřitka, I., Rouchal, M., Ježková, V., & Zierhut, A. (2009).
- Klimochkin, Y. N., Leonova, M. V., & Moiseev, I. K. (2020). Selective Nitroxylation of Adamantane Derivatives in the System Nitric Acid–Acetic Anhydride. Russian Journal of Organic Chemistry, 56(9), 1533-1542.
-
This compound | C12H19NO2 | CID 595939. (n.d.). PubChem. Retrieved from [Link]
-
Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. (2024). Chemical Science. Retrieved from [Link]
-
Reactions of 1,3-dihaloadamantanes with nitric acid. (2016). ResearchGate. Retrieved from [Link]
-
Reactions of Bridged Halosubstituted Adamantane Derivatives with Nitric Acid. (2016). ResearchGate. Retrieved from [Link]
-
Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. (2021). National Institutes of Health. Retrieved from [Link]
- Zhu, H., & Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry, 25(10), 5785-5787.
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2023). National Center for Biotechnology Information. Retrieved from [Link]
- Olah, G. A., Ramaiah, P., Rao, C. B., Sandford, G., Golam, R., Trivedi, N. J., & Olah, J. A. (1993). Electrophilic reactions at single bonds. 25. Nitration of adamantane and diamantane with nitronium tetrafluoroborate. Journal of the American Chemical Society, 115(16), 7246–7249.
- Olah, G. A. (1987). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). Proceedings of the National Academy of Sciences, 84(16), 5483-5487.
-
Synthesis of 2-Oxaadamantane Derivatives. (2017). National Center for Biotechnology Information. Retrieved from [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2023). PubMed. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved from [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). University of Northern Colorado. Retrieved from [Link]
-
Separating enantiomers. (2020). Chemistry LibreTexts. Retrieved from [Link]
- Regioselective nitration of aromatic compounds and the reaction products thereof. (1999). Google Patents.
-
Nef reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Separating Stereoisomers. (2018). YouTube. Retrieved from [Link]
-
Solid-state chemical-shift referencing with adamantane. (2008). PubMed. Retrieved from [Link]
- Nitration process. (1965). Google Patents.
-
Synthesis and transformations of β-nitroacetamides: Nef reaction and radical cyclisations. (2016). UCL Discovery. Retrieved from [Link]
- Separation and purification of cis and trans isomers. (1975). Google Patents.
-
Site-Selective Nitration of Aryl Germanes at Room Temperature. (2023). National Center for Biotechnology Information. Retrieved from [Link]
- Method for producing 1,3-dimethyladamantane. (2013). Google Patents.
-
Nef Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ozone-mediated nitration of adamantane and derivatives with nitrogen dioxide: selectivity in the hydrogen abstraction by nitrogen trioxide and subsequent coupling of the resulting carbon radicals with nitrogen dioxide [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. worldscientific.com [worldscientific.com]
Technical Support Center: Resolving Impurities in 1,3-Dimethyl-5-nitroadamantane Samples
Welcome to the technical support center for 1,3-Dimethyl-5-nitroadamantane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experimental results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your work with this compound, providing explanations and actionable steps to resolve them.
Q1: I'm observing an unexpected peak in my ¹H NMR spectrum, besides the characteristic signals for this compound. What could it be?
A1: An unexpected peak in your ¹H NMR spectrum often indicates the presence of impurities. The adamantane cage protons typically appear between 1.5 and 2.5 ppm, while the two equivalent methyl groups produce a sharp singlet.[1] The nature and chemical shift of the extra peak can provide clues to the impurity's identity:
-
Residual Starting Material (1,3-Dimethyladamantane): If you see signals corresponding to 1,3-Dimethyladamantane, it indicates an incomplete nitration reaction. The ¹H NMR of the starting material will show signals for the adamantane cage and the two methyl groups, but will lack the downfield shifts caused by the electron-withdrawing nitro group.
-
Over-nitrated or Isomeric Products: The nitration of 1,3-dimethyladamantane can sometimes lead to the formation of dinitro or other isomeric nitroadamantane species, although the tertiary bridgehead carbons are the most reactive.[1] These byproducts will have more complex NMR spectra.
-
Solvent Residue: Peaks corresponding to common organic solvents used in the reaction or purification (e.g., dichloromethane, ethyl acetate, hexane) may be present. Compare the chemical shift of the unknown peak to known solvent shifts.
-
Degradation Products: Although nitroadamantanes are generally stable, degradation can occur under harsh conditions.[2][3] This may lead to the formation of hydroxylated or other oxidized species.
Recommended Actions:
-
Confirm with Mass Spectrometry (MS): Obtain a mass spectrum of your sample. The molecular ion peak will confirm the presence of this compound (C₁₂H₁₉NO₂, MW: 209.28 g/mol ) and can help identify impurities by their mass-to-charge ratio.[4]
-
Purification: If starting material or byproducts are present, repurification is necessary. See the detailed protocols for recrystallization and column chromatography below.
Q2: My purified this compound has a low or broad melting point. What does this indicate?
A2: A low or broad melting point is a classic indicator of impurities. Pure crystalline solids have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.
Potential Causes:
-
Incomplete Purification: The most likely cause is the presence of residual starting materials, reaction byproducts, or solvents.
-
Presence of Amorphous Material: If the product did not crystallize properly, it may exist as an amorphous solid, which typically melts over a broader range.
Recommended Actions:
-
Re-purify the sample: Employ a different purification method or optimize your current one. For instance, if recrystallization was used, try column chromatography for better separation.[5]
-
Ensure Complete Drying: Residual solvent can act as an impurity. Dry your sample thoroughly under high vacuum.
-
Analytical Confirmation: Use techniques like HPLC or GC-MS to assess the purity of your sample and identify the impurities present.
Q3: My nitration reaction of 1,3-Dimethyladamantane is slow and gives a low yield of the desired product. How can I optimize this?
A3: The nitration of adamantane derivatives can be sluggish due to the steric hindrance of the cage-like structure.[6] Several factors can be optimized to improve reaction efficiency:
-
Nitrating Agent: The choice and concentration of the nitrating agent are crucial. While a mixture of nitric acid and sulfuric acid is common, using fuming nitric acid or increasing the proportion of sulfuric acid can generate a higher concentration of the active electrophile, the nitronium ion (NO₂⁺).[6]
-
Reaction Temperature: Cautiously increasing the reaction temperature can increase the reaction rate. However, this may also lead to the formation of byproducts.[6] Careful temperature control is essential.
-
Reaction Time: A longer reaction time may be necessary for the reaction to proceed to completion. Monitor the reaction progress using TLC or GC to determine the optimal time.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
-
¹H NMR: The spectrum will be relatively simple due to the high symmetry of the molecule.
-
Adamantane Protons: A series of broad multiplets between approximately 1.5 and 2.5 ppm.
-
Methyl Protons: A sharp singlet for the two equivalent methyl groups (CH₃) at the bridgehead positions. The presence of the electron-withdrawing nitro group will likely shift this signal slightly downfield compared to 1,3-dimethyladamantane.
-
-
¹³C NMR:
-
Quaternary Carbons: Signals for the carbons bearing the methyl groups and the nitro group. The carbon attached to the nitro group will be significantly downfield.
-
Methine and Methylene Carbons: Signals for the CH and CH₂ groups of the adamantane cage.
-
Methyl Carbons: A signal for the two equivalent methyl carbons.
-
Q2: What is the most effective method for purifying crude this compound?
A2: Both recrystallization and column chromatography are effective methods.[5] The choice depends on the nature and quantity of the impurities.
-
Recrystallization: This is a good choice for removing small amounts of impurities from a solid product. It is generally a simpler and faster technique. A suitable solvent would be one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, such as methanol or ethanol.[7]
-
Column Chromatography: This method offers higher resolution and is better for separating complex mixtures or impurities with similar solubility to the product. A non-polar stationary phase like silica gel with a gradient of non-polar to moderately polar eluents (e.g., hexane/ethyl acetate) would be a good starting point.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended for unambiguous identification and purity assessment:
| Technique | Purpose | Expected Results for Pure this compound |
| ¹H and ¹³C NMR | Structural elucidation and impurity detection | Sharp, well-defined peaks corresponding to the expected structure. Absence of unexpected signals. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (209.28 g/mol ).[4] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak with a purity of >95% (depending on the required grade). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities | A single major peak with a corresponding mass spectrum matching the target compound. |
| Melting Point Analysis | Purity assessment | A sharp melting point. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for purifying solid, crude this compound containing minor impurities.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., methanol, ethanol, isopropanol) to find one where it is sparingly soluble at room temperature but dissolves completely upon heating.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture gently with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This protocol is ideal for separating complex mixtures or when a very high degree of purity is required.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve a minimum amount of the crude product in the initial eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions in separate test tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the final product under high vacuum.
Visual Representation of Purification Workflow:
Caption: General workflow for the purification of this compound.
References
- Benchchem. Technical Support Center: High-Purity Adamantane-1,4-diol Recrystallization.
-
PubChem. This compound. Available at: [Link]
- Benchchem. 3,5-Dimethyl-7-nitroadamantan-1-ol.
- MySkinRecipes. This compound.
- CymitQuimica. CAS 6588-68-7: this compound.
- Norwegian Research Information Repository - NTNU. Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino.
- Benchchem. Troubleshooting guide for the nitration of fluorinated benzoic acids.
- Benchchem. Purification of 1-Bromo-3,5-dimethyladamantane by recrystallization or column chromatography.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 6588-68-7: this compound | CymitQuimica [cymitquimica.com]
- 3. nva.sikt.no [nva.sikt.no]
- 4. This compound | C12H19NO2 | CID 595939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of 1,3-Dimethyl-5-nitroadamantane
Welcome to the technical support center for the characterization of 1,3-Dimethyl-5-nitroadamantane. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar adamantane derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the analytical characterization of this compound.
Introduction to this compound
This compound is a substituted adamantane derivative with a rigid, diamondoid cage structure.[1] Its unique physicochemical properties, imparted by the bulky adamantane core and the electron-withdrawing nitro group, make it a valuable intermediate in medicinal chemistry and materials science.[1][2] However, these same structural features can present specific challenges during its characterization. This guide provides practical, field-proven insights to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why am I observing complex and overlapping signals in the ¹H NMR spectrum?
A1: The adamantane cage protons of this compound resonate in a narrow spectral window, typically between 1.5 and 2.5 ppm, leading to significant signal overlap.[3] The high symmetry of the adamantane core is broken by the substituents, resulting in a more complex spectrum than that of unsubstituted adamantane.[4] The methyl groups should appear as singlets, but the cage protons will exhibit complex splitting patterns due to proton-proton coupling.
Q2: I am having difficulty assigning the quaternary carbons in the ¹³C NMR spectrum. How can I confirm their chemical shifts?
A2: The quaternary carbons in this compound (C1, C3, and C5) can be challenging to assign due to their long relaxation times and the absence of attached protons. The carbon bearing the nitro group (C5) is expected to be significantly downfield due to the electron-withdrawing effect of the -NO₂ group. Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguous assignment by correlating these carbons to nearby protons.[5]
Q3: My mass spectrum shows several fragment ions. What are the expected fragmentation patterns for this compound?
A3: In electron ionization mass spectrometry (EI-MS), the molecular ion may be observed, but fragmentation is common. For nitroalkanes, a characteristic loss of the nitro group (NO₂) is a primary fragmentation pathway.[6] The adamantyl cation formed is relatively stable. Further fragmentation of the adamantane cage can occur. Common fragments observed in the GC-MS of this compound include m/z 163 (M-NO₂)⁺ and 107.[7]
Q4: I am struggling to achieve good separation of this compound from its synthetic precursors by HPLC. What column and mobile phase should I use?
A4: Due to its lipophilic nature, reversed-phase HPLC (RP-HPLC) is the method of choice.[8] A C18 or C8 column is a good starting point. The mobile phase should consist of a mixture of an organic solvent (like acetonitrile or methanol) and water. Gradient elution may be necessary to separate the product from the more nonpolar starting material (1,3-dimethyladamantane) and any polar byproducts. For positional isomers, which can be common byproducts, specialized columns like phenyl-based phases may offer better selectivity.[9][10]
Q5: I am observing inconsistent results in my analyses. Could this compound be unstable under my experimental conditions?
A5: While generally possessing moderate stability, the nitro group can be susceptible to reduction.[1] It is crucial to use high-purity, degassed solvents for analysis to avoid degradation. The compound should be stored at a cool temperature (e.g., 4°C) and protected from light to minimize the risk of decomposition.[11]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Poorly Resolved Proton Signals in the Adamantane Cage Region
-
Causality: The rigid, cage-like structure of adamantane restricts conformational flexibility, and the protons on the skeleton often have very similar chemical environments, leading to overlapping signals.[12]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for overlapping ¹H NMR signals.
-
Detailed Protocol: 2D COSY Experiment
-
Sample Preparation: Prepare a solution of 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: On the NMR spectrometer, set up a standard COSY (Correlation Spectroscopy) experiment.
-
Processing: Process the acquired data to generate a 2D spectrum.
-
Analysis: Identify cross-peaks, which indicate proton-proton coupling, to trace the connectivity within the adamantane cage and differentiate between otherwise overlapping signals.[5]
-
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| -CH₃ | ~0.9-1.2 | ~28-32 | s |
| Adamantane CH₂ | ~1.5-2.2 | ~35-45 | m |
| Adamantane CH | ~2.0-2.5 | ~30-38 | m |
| C1, C3 (Quaternary) | - | ~30-35 | s |
| C5 (Quaternary) | - | ~80-90 | s |
Note: These are estimated chemical shift ranges based on data for similar adamantane derivatives. Actual values may vary.[3][13]
Mass Spectrometry (MS)
Issue: Ambiguous Fragmentation Pattern
-
Causality: The stability of the adamantane cage can lead to complex rearrangements upon ionization, making spectral interpretation challenging.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ambiguous mass spectra.
-
Expected Fragmentation:
-
Molecular Ion (M⁺): m/z 209
-
Loss of NO₂: [M - 46]⁺ at m/z 163
-
Further fragmentation of the adamantane cage: leading to smaller fragments, such as m/z 107.[7]
-
Chromatography (HPLC/GC)
Issue: Co-elution with Impurities
-
Causality: The synthesis of this compound via nitration of 1,3-dimethyladamantane can lead to the formation of positional isomers (e.g., nitration at a secondary carbon) and dinitro- derivatives, which may have similar chromatographic behavior.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chromatographic separation.
-
Recommended Starting Conditions for RP-HPLC:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher percentage of A and gradually increase B.
-
Detection: UV at a wavelength where the nitro group absorbs (e.g., 210 nm).
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Pehk, T., Lippmaa, E., Sevostjanova, V. V., Krayuschkin, M. M., & Tarasova, A. I. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(6), 783-793.
- Fernando, S., & Yin, H. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(7), e4849.
-
Wikipedia. (2023, December 27). Fragmentation (mass spectrometry). Retrieved from [Link]
- Charris-Molina, A., Riquelme, G., Burdisso, P., & Hoijemberg, P. A. (2020). Tackling the Peak Overlap Issue in NMR Metabolomic Studies. Analytical Chemistry, 92(15), 10266–10274.
-
ResearchGate. (n.d.). Adamantan-2-ol. a Structure. b 1D 1H NMR spectrum without shift reagent... Retrieved from [Link]
-
Wikipedia. (2024, January 10). Adamantane. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]
- Chen, J., Lin, Z., & Chen, G. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(10), 7626-7633.
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
- Oxley, J. C., Smith, J. L., & Vadlamannati, S. (2000). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Journal of Mass Spectrometry, 35(7), 841–852.
-
Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved from [Link]
-
Chemistry with Caroline. (2022, November 28). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2018, September 20). 15.2 The Number of Signals in C 13 NMR | Organic Chemistry [Video]. YouTube. [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
ResearchGate. (n.d.). Overlapping effect in a 1 H NMR spectrum of multiple metabolites. Retrieved from [Link]
- Vevelstad, S. J., et al. (2021). Comparison of different Solvents from the Solvent Degradation Rig with Real Samples. Energy Procedia, 114, 2071-2079.
- Fisyuk, A. S., et al. (2020). Selective Nitroxylation of Adamantane Derivatives in the System Nitric Acid–Acetic Anhydride. Russian Journal of Organic Chemistry, 56(9), 1463–1472.
-
MicroSolv Technology Corporation. (2024, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]
- de Almeida, M. V., et al. (2016). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 27(8), 1438-1449.
- Lin, Y., et al. (2025). Enhanced detection of crowded NMR peaks using longitudinal multi-spin order for chemical analysis. Analytica Chimica Acta, 1301, 344429.
-
ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? Retrieved from [Link]
Sources
- 1. CAS 6588-68-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. kbfi.ee [kbfi.ee]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C12H19NO2 | CID 595939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 10. separation of positional isomers - Chromatography Forum [chromforum.org]
- 11. chemscene.com [chemscene.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 1,3-Dimethyl-5-nitroadamantane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 1,3-Dimethyl-5-nitroadamantane. This guide is designed for researchers, scientists, and drug development professionals engaged in the production of this valuable adamantane derivative. As a key intermediate in organic synthesis and pharmaceutical research, particularly for compounds targeting neurological disorders, ensuring a reliable and scalable production process is paramount.[1]
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, potential pitfalls, and robust troubleshooting strategies. Our goal is to empower you to anticipate challenges, optimize your process, and ensure the integrity and safety of your synthesis at every scale.
Section 1: Critical Safety Protocols for Nitration Reactions
Nitration reactions are energetically favorable and highly exothermic, demanding rigorous safety protocols to prevent thermal runaway, uncontrolled reactions, and exposure to hazardous materials.[2][3] Scaling up these reactions amplifies the risks, making a comprehensive understanding of the hazards and mitigation strategies non-negotiable.
Q: What are the primary hazards associated with the nitration of 1,3-dimethyladamantane?
A: The synthesis of this compound involves potent nitrating agents, typically concentrated nitric acid, often mixed with sulfuric or acetic acid. The primary hazards are:
-
Thermal Runaway: Nitration is a highly exothermic process.[2] Inadequate temperature control during scale-up can lead to a rapid, uncontrolled increase in temperature, potentially causing the reaction mixture to boil violently, decompose, or even detonate.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin and eyes.[3][4] They will also damage standard laboratory equipment if not constructed from resistant materials.
-
Toxic Fumes: The reaction can release toxic nitrogen oxide (NOx) gases, which are harmful upon inhalation and can cause severe respiratory irritation and pulmonary edema.[3][5]
-
Violent Reactivity: Nitric acid is a strong oxidizing agent that can react violently with organic materials, reducing agents, and bases.[6] Accidental contamination of the reaction or waste streams can lead to fires or explosions.
Q: What Personal Protective Equipment (PPE) is mandatory for this procedure?
A: A multi-layered PPE approach is essential. At a minimum, all personnel involved must wear:
-
Eye and Face Protection: Chemical safety goggles combined with a full-face shield are required to protect against splashes.[5]
-
Acid-Resistant Gloves: Use heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton®). Always check the manufacturer's compatibility chart for nitric and sulfuric acids. Have multiple pairs available and inspect them for any signs of degradation before each use.
-
Chemical-Resistant Apron or Lab Coat: A flame-retardant lab coat worn over personal clothing, supplemented with a chemical-resistant apron, is necessary to protect against spills.[4]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood with adequate ventilation.[5] For large-scale operations or in case of ventilation failure, a NIOSH-approved respirator with acid gas cartridges may be necessary as part of an established emergency response plan.
Q: How should the reaction setup be designed for safe scale-up?
A: A robust setup is your primary engineering control. For scaling up, consider the following:
-
Reaction Vessel: Use a glass-lined or other acid-resistant reactor. Ensure the vessel is rated for the intended reaction volume and potential pressure changes. Avoid contact with incompatible metals like aluminum or copper.[6]
-
Efficient Cooling: The reactor must be equipped with a powerful cooling system (e.g., a cryostat or cooling bath) capable of dissipating the heat generated. The cooling capacity must exceed the maximum expected heat output of the reaction.
-
Controlled Reagent Addition: Use a syringe pump or an addition funnel for the slow, controlled, dropwise addition of the nitrating agent. This is the most critical parameter for controlling the reaction rate and temperature.
-
Continuous Monitoring: The reaction must be monitored continuously with a thermometer and, ideally, a thermocouple connected to an alarm or an automated shutdown system.
-
Mechanical Stirring: Ensure efficient and consistent mixing with an overhead mechanical stirrer to prevent localized "hot spots" and ensure even temperature distribution. A magnetic stir bar is often insufficient for larger volumes.
Q: What is the correct procedure for quenching a large-scale nitration reaction and managing the waste?
A: Quenching is a hazardous step that must be performed with extreme care.
-
Quenching Procedure: The reaction should be quenched by slowly transferring the reaction mixture onto a vigorously stirred slurry of crushed ice and water, typically 5-10 times the volume of the reaction mixture.[7] Never add water or ice to the reaction mixture , as this can cause localized boiling and dangerous splashing of the corrosive acid. The quenching vessel should be in a secondary containment tray and have its own cooling system.
-
Waste Management: The resulting acidic aqueous waste must be neutralized before disposal. This should be done carefully and in a controlled manner by slowly adding a base (e.g., sodium carbonate or sodium hydroxide solution) while cooling the mixture in an ice bath. Do not mix nitric acid waste with other waste streams, especially organic solvents, to prevent dangerous reactions.[6] Segregate all nitric acid-containing waste into clearly labeled, dedicated containers.[4]
Section 2: Synthesis and Scale-Up Troubleshooting
The direct nitration of 1,3-dimethyladamantane at a tertiary bridgehead carbon is the most direct route to the target compound.[8] The high reactivity of these C-H bonds makes them susceptible to electrophilic substitution.[8]
Synthesis Workflow
The following diagram outlines the general workflow for the synthesis, work-up, and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the nitroxylation of adamantane derivatives and should be optimized for your specific scale and equipment.[9]
-
Reactor Setup: In a 3-neck round-bottom flask equipped with an overhead stirrer, a thermometer, and an addition funnel, dissolve 1,3-dimethyladamantane in acetic anhydride. Cool the mixture to 0-5°C using an ice-salt bath.
-
Nitrating Agent: While maintaining the internal temperature below 10°C, add fuming nitric acid dropwise via the addition funnel over 1-2 hours with vigorous stirring. The rate of addition is critical to control the exotherm.
-
Reaction Monitoring: Stir the reaction mixture at 5-10°C for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by TLC or GC analysis to ensure the consumption of the starting material.
-
Quenching: In a separate, larger vessel, prepare a stirred slurry of crushed ice and water (approx. 10 volumes per volume of reaction mixture). Slowly pour the completed reaction mixture into the ice slurry, ensuring the temperature of the quench mixture does not rise significantly.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with an appropriate organic solvent (e.g., dichloromethane or diethyl ether).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate (NaHCO₃) solution (caution: potential for gas evolution!), and finally with brine.[7]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound, which may be a colorless oily liquid or a low-melting solid.[1]
Troubleshooting Synthesis & Scale-Up
Q: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes?
A: Several factors can lead to poor conversion or low yield:
-
Water Content: The presence of water in the reaction can deactivate the nitrating agent. Ensure you are using anhydrous reagents and dried glassware. Some procedures use concentrated sulfuric acid as both a catalyst and a dehydrating agent to mitigate this.[10]
-
Insufficient Nitrating Agent: Ensure the molar equivalents of the nitrating agent are sufficient. For a deactivated or sterically hindered substrate, a slight excess may be required.
-
Low Temperature: While necessary for safety, excessively low temperatures can slow the reaction rate to a crawl. You may need to perform careful optimization to find the ideal temperature that balances safety and reaction kinetics.
-
Poor Mixing: On a larger scale, inefficient mixing can lead to poor mass transfer between reagents, resulting in an incomplete reaction. Ensure your stirring is vigorous enough to maintain a homogeneous mixture.
Q: The reaction temperature is increasing uncontrollably. What should I do?
A: This is a sign of thermal runaway and is a critical emergency.
-
Stop Reagent Addition: Immediately stop the addition of the nitrating agent.
-
Maximize Cooling: Ensure your cooling bath is at its lowest possible temperature and has sufficient volume. Add more dry ice or ice as needed.
-
Prepare for Emergency Quenching: If the temperature continues to rise rapidly, be prepared to quench the reaction in a large volume of ice, but only as a last resort and with extreme caution.
-
Evacuation: If the situation cannot be controlled, evacuate the area and alert emergency personnel.
-
Causality: This situation almost always arises from adding the nitrating agent too quickly or a failure of the cooling system. The rate of heat generation has exceeded the rate of heat removal.[2]
| Parameter | Lab Scale (e.g., 1-10 g) | Pilot Scale (e.g., 100-500 g) |
| Nitrating Agent | Fuming HNO₃ in Acetic Anhydride | Mixed Acid (HNO₃/H₂SO₄) |
| Temperature | 0-10°C | 5-15°C (Tighter control needed) |
| Addition Time | 30-60 minutes | 2-5 hours (or longer) |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer |
| Monitoring | Thermometer, TLC/GC | Thermocouple with alarm, in-process sampling |
Section 3: Purification and Analysis
Obtaining high-purity this compound is crucial for its use in subsequent research and development stages. The crude product will likely contain unreacted starting material and potentially side-products from oxidation or over-nitration.
Troubleshooting Purification
Caption: Troubleshooting decision tree for the purification of this compound.
Q: The product does not precipitate upon quenching in water. What should I do?
A: this compound is described as a colorless oily liquid or a low-melting solid, and it may not precipitate from the acidic quench mixture.[1] This is normal. The recommended procedure is to perform a liquid-liquid extraction.[7] Transfer the entire quenched mixture to a large separatory funnel and extract it multiple times with a water-immiscible organic solvent like dichloromethane, diethyl ether, or ethyl acetate. The product is non-polar and will preferentially move into the organic layer.
Q: My purified product still contains starting material. How can I improve the separation?
A: The starting material, 1,3-dimethyladamantane, is non-polar, while the nitrated product is slightly more polar due to the nitro group. This difference allows for effective separation.
-
Column Chromatography: This is the most effective method. Use silica gel as the stationary phase and a non-polar mobile phase, such as a gradient of ethyl acetate in hexanes. The less polar starting material will elute first, followed by the more polar product.[11]
-
Recrystallization: If your crude product is a solid and the starting material is the main impurity, recrystallization can be effective.[11] You will need to screen for a solvent system where the product has high solubility when hot and low solubility when cold, while the starting material remains soluble.
Q: What are the key analytical data points to confirm the product's identity and purity?
A: A combination of techniques should be used for full characterization.
| Property | Value / Expected Observation | Source |
| Molecular Formula | C₁₂H₁₉NO₂ | [12] |
| Molecular Weight | 209.28 g/mol | [12] |
| Appearance | Colorless oily liquid or solid | [1] |
| ¹H NMR | Absence of the proton at the C5 bridgehead position. Signals corresponding to the two methyl groups and the adamantane cage protons. | Inferred |
| ¹³C NMR | A quaternary carbon signal at a downfield shift (approx. 85-95 ppm) corresponding to the carbon bearing the nitro group. | [9] |
| IR Spectroscopy | Strong characteristic asymmetric and symmetric stretching bands for the N-O bonds of the nitro group, typically around 1540 cm⁻¹ and 1350 cm⁻¹. | Inferred |
| Purity Analysis | GC-MS, HPLC, Elemental Analysis | Standard Methods |
Section 4: Frequently Asked Questions (FAQs)
Q: Are there alternative nitrating agents that are safer or more efficient for this substrate?
A: While mixed acid (HNO₃/H₂SO₄) and nitric acid in acetic anhydride are common, other nitrating systems exist. For example, nitronium tetrafluoroborate (NO₂BF₄) is a powerful electrophilic nitrating agent that can sometimes offer cleaner reactions, but it is also highly reactive and requires careful handling.[13] The choice depends on the scale, desired reactivity, and safety infrastructure.
Q: How can I be sure the nitro group has added to the C5 position and not another bridgehead?
A: The two methyl groups at the C1 and C3 positions direct the electrophilic substitution to the other equivalent bridgehead positions (C5 and C7). Due to the symmetry of the 1,3-dimethyladamantane starting material, nitration at either the C5 or C7 position results in the same molecule: this compound.
Q: My final product is a yellow oil, but it is supposed to be colorless. What does this indicate?
A: A yellow or brown color often indicates the presence of residual nitrogen oxides or oxidized organic impurities. This can result from using a reaction temperature that is too high or from insufficient washing during the work-up. Washing thoroughly with a sodium bicarbonate or sodium bisulfite solution can sometimes help remove these colored impurities. If the color persists, purification by column chromatography is recommended.
References
- Nitration reaction safety. (2024). YouTube.
- American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- CymitQuimica. (n.d.). CAS 6588-68-7: this compound.
- University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety.
- MySkinRecipes. (n.d.). This compound.
- BenchChem. (n.d.). 3,5-Dimethyl-7-nitroadamantan-1-ol.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- PubChem. (n.d.). This compound.
- ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
- BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- Klimochkin, Y. N., et al. (2020). Selective Nitroxylation of Adamantane Derivatives in the System Nitric Acid–Acetic Anhydride. Russian Journal of Organic Chemistry, 56(9).
- BenchChem. (n.d.). Purification of 1-Bromo-3,5-dimethyladamantane by recrystallization or column chromatography.
- Bach, R. D., et al. (2000). A New and Convenient Method for the Synthesis of 1,3,5,7-Tetraaminoadamantane. The Journal of Organic Chemistry, 65(24), 8275–8277. (Note: While this reference discusses amination, the use of nitronium tetrafluoroborate is a relevant example of alternative electrophilic reagents for adamantane functionalization.)
Sources
- 1. This compound [myskinrecipes.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. ehs.com [ehs.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. youtube.com [youtube.com]
- 6. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | C12H19NO2 | CID 595939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis of Rigid Multivalent Scaffolds Based on Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Adamantane Nitration
Welcome to the technical support center for adamantane nitration. This guide is designed for researchers, scientists, and drug development professionals who are working with or plan to work with the nitration of adamantane and its derivatives. As a molecule with a unique, rigid, and symmetrical structure, adamantane presents specific challenges and opportunities in its functionalization. This resource aims to provide in-depth, field-proven insights to help you navigate common pitfalls and optimize your experimental outcomes.
Introduction: The Intricacies of Adamantane Nitration
The nitration of adamantane, typically targeting the tertiary bridgehead positions, is a key step in the synthesis of various pharmacologically active compounds and high-energy materials.[1] The reaction's success hinges on careful control of reagents and conditions to favor the desired mononitration product while avoiding common pitfalls such as low yield, over-nitration, and the formation of unwanted byproducts.
The mechanism of adamantane nitration is not as straightforward as aromatic nitration. It is generally accepted to proceed through an electrophilic substitution at a C-H single bond.[2][3] The reaction often involves the formation of the 1-adamantyl cation as a key intermediate, which is then trapped by a nitrogen-containing species.[2][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that are frequently encountered during adamantane nitration in a question-and-answer format.
Issue 1: Low or No Yield of 1-Nitroadamantane
Question: "My reaction has resulted in a very low yield of 1-nitroadamantane, or in some cases, no product at all. What are the likely causes and how can I improve the outcome?"
Answer: Low yields are a common frustration in adamantane nitration and can stem from several factors.[5][6][7] A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Inappropriate Nitrating Agent or Conditions: The choice of nitrating agent and solvent is critical. While various methods exist, some are more effective than others.
-
Mixed Acid (HNO₃/H₂SO₄): While a common nitrating agent for aromatic compounds, concentrated nitric acid, even under harsh conditions, may not effectively nitrate adamantane.[4]
-
Nitronium Salts (e.g., NO₂⁺BF₄⁻ or NO₂⁺PF₆⁻): These are often more effective electrophiles for alkanes.[3][8] However, the solvent plays a crucial role. For instance, using commercial nitromethane without purification can lead to the formation of N-(1-adamantyl)propionamide as the major product due to nitrile impurities.[4]
-
Ozone-Mediated Nitration: Reaction with nitrogen dioxide in the presence of ozone at low temperatures can provide high selectivity for the bridgehead position.[9]
-
Nitric Acid in Acetic Anhydride: This system can be effective for the nitroxylation of adamantane derivatives.[10][11]
-
-
Formation of Byproducts: The intermediate 1-adamantyl cation is susceptible to attack by other nucleophiles present in the reaction mixture.
-
1-Adamantanol: This is a common byproduct, especially upon aqueous workup.[2][4] It can be formed from the reaction of the adamantyl cation with water or from the hydrolysis of an adamantyl nitrite intermediate.
-
Halogenated Adamantanes: If halide ions are present (e.g., from impurities or certain reagents), halogenated byproducts like 1-fluoroadamantane can form.[2]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Reaction Time and Temperature: Ensure adequate reaction time and appropriate temperature control. Some methods, like reaction with nitronium tetrafluoroborate, can be slow at room temperature.[2]
-
Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material and the formation of the product.
-
Optimization Strategy:
-
Reagent and Solvent Purity: Ensure all reagents and solvents are pure and dry. If using nitromethane with nitronium salts, it is crucial to use a purified, nitrile-free grade.[2][12]
-
Choice of Nitrating System: For general purposes, nitronium tetrafluoroborate (NO₂⁺BF₄⁻) in purified nitromethane or nitroethane is a reliable starting point, often providing good yields of 1-nitroadamantane.[2]
-
Careful Workup: Quench the reaction by pouring it over ice and then perform an extraction with a suitable organic solvent. Neutralize acidic residues carefully with a mild base like sodium bicarbonate solution.
Issue 2: Over-nitration and Formation of Polynitrated Adamantanes
Question: "I am obtaining a mixture of mono- and di- (or poly-) nitrated adamantane derivatives. How can I improve the selectivity for the mononitro product?"
Answer: The formation of polynitrated adamantanes is a significant challenge, particularly when aiming for 1,3,5,7-tetranitroadamantane, a high-energy material.[1] However, for most applications, selective mononitration is desired.
Controlling Selectivity:
-
Stoichiometry of the Nitrating Agent: Carefully control the molar ratio of the nitrating agent to adamantane. Using a slight excess of the nitrating agent may be necessary to drive the reaction to completion, but a large excess will favor polynitration.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor mononitration. Prolonged reaction times or higher temperatures provide more opportunity for subsequent nitration events.
-
Nature of the Nitrating Agent: Milder nitrating agents are less likely to lead to over-nitration. The choice of the counter-ion in nitronium salts can also influence reactivity.
Experimental Protocol for Selective Mononitration:
The following protocol is based on the work of George A. Olah and colleagues, which provides a reliable method for the synthesis of 1-nitroadamantane.[2]
Materials:
-
Adamantane
-
Nitronium tetrafluoroborate (NO₂⁺BF₄⁻)
-
Purified, nitrile-free nitromethane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend nitronium tetrafluoroborate (1.1 equivalents) in purified, nitrile-free nitromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add adamantane (1.0 equivalent) portion-wise to the stirred suspension under a nitrogen atmosphere.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash successively with water, 5% aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Issue 3: Purification and Characterization Challenges
Question: "I am having difficulty purifying my 1-nitroadamantane from the reaction mixture. What are the best methods for purification and how can I confirm the identity of my product?"
Answer: Effective purification is crucial for obtaining a high-purity product. The choice of method will depend on the scale of the reaction and the nature of the impurities.
Purification Techniques:
-
Column Chromatography: This is a versatile method for separating 1-nitroadamantane from byproducts like adamantanol and unreacted starting material. A silica gel column with a gradient of ethyl acetate in hexane is often effective.[13]
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) can be an efficient purification method.
-
Sublimation: Adamantane and some of its derivatives are known to sublime. This can be a useful purification technique for removing non-volatile impurities.
Characterization:
-
Melting Point: 1-Nitroadamantane has a reported melting point of approximately 158.5 °C.[14] A sharp melting point close to the literature value is a good indicator of purity.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR Spectroscopy: These are invaluable for confirming the structure and assessing the purity of the product. The high symmetry of the adamantane cage results in a relatively simple NMR spectrum.
-
Infrared (IR) Spectroscopy: The presence of strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro group (typically around 1550 and 1350 cm⁻¹) is a key diagnostic feature.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
| Compound | Polarity | Typical Eluent for Column Chromatography |
| Adamantane | Non-polar | Hexane |
| 1-Nitroadamantane | Moderately polar | Hexane/Ethyl Acetate (e.g., 9:1) |
| 1-Adamantanol | More polar | Hexane/Ethyl Acetate (e.g., 7:3) |
Table 1: Relative polarities and suggested starting eluent systems for the column chromatographic separation of adamantane and its derivatives.
Visualizing the Process: Reaction Workflow and Mechanism
To aid in understanding the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow for adamantane nitration and a simplified mechanistic pathway.
Caption: General experimental workflow for adamantane nitration.
Caption: Simplified mechanism of electrophilic nitration of adamantane.
Concluding Remarks
The successful nitration of adamantane is an achievable goal with careful attention to detail, particularly regarding the choice and purity of reagents and the control of reaction conditions. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their success rates in synthesizing these valuable compounds. For further reading on nitration chemistry, the works of Nobel laureate George A. Olah are highly recommended.[15][16][17]
References
- Olah, G. A., Ramaiah, P., Rao, C. B., Sandford, G., Golam, R., Trivedi, N. J., & Olah, J. A. (1993). Electrophilic reactions at single bonds. 25. Nitration of adamantane and diamantane with nitronium tetrafluoroborate. Journal of the American Chemical Society, 115(16), 7246–7249.
- Olah, G. A., Ramaiah, P., & Prakash, G. K. S. (1997). Electrophilic nitration of alkanes with nitronium hexafluorophosphate. Proceedings of the National Academy of Sciences, 94(22), 11783–11785.
- Olah, G. A., Ramaiah, P., Rao, C. B., Sandford, G., Golam, R., Trivedi, N. J., & Olah, J. A. (1993). Electrophilic reactions at single bonds. 25. Nitration of adamantane and diamantane with nitronium tetrafluoroborate. Journal of the American Chemical Society.
- Suzuki, H., Tatsumi, A., & Ishibashi, H. (1993). Ozone-mediated nitration of adamantane and derivatives with nitrogen dioxide: selectivity in the hydrogen abstraction by nitrogen trioxide and subsequent coupling of the resulting carbon radicals with nitrogen dioxide. Journal of the Chemical Society, Perkin Transactions 1, (2), 229-233.
- Kwok, D. I., & Jones, J. B. (1996). Nitronium Ion Mediated Functionalization of Adamantane and Its Derivatives.
- Olah, G. A., Ramaiah, P., Rao, C. B., Sandford, G., Golam, R., Trivedi, N. J., & Olah, J. A. (1993). Electrophilic reactions at single bonds. 25.
-
ChemicalAid. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from [Link]
- Olah, G. A., Ramaiah, P., & Prakash, G. K. S. (1997).
- Červený, L., Krejčová, A., & Růžička, A. (2009).
- Klimochkin, Y. N., et al. (2020). Selective Nitroxylation of Adamantane Derivatives in the System Nitric Acid–Acetic Anhydride. Russian Journal of Organic Chemistry, 56(9), 1435-1443.
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. John Wiley & Sons.
- Klimochkin, Y. N., et al. (2016). Reactions of Bridged Halosubstituted Adamantane Derivatives with Nitric Acid. Russian Journal of Organic Chemistry, 52(5), 701-707.
- Google Patents. (2010). Method for preparing 3-amino-1-adamantane alcohol. (CN101798270B).
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
- Google Patents. (1999). Preparations of organic nitro compounds through mixed oxidizing agents. (US5998661A).
- Stetter, H., & Schleyer, P. v. R. (1963). Some Reactions of Adamantane and Adamantane Derivatives. The Journal of Organic Chemistry, 28(1), 272-273.
- Gilbert, E. E., & Pagoria, P. F. (1995). A facile route to 1,3,5,7-tetraaminoadamantane. Synthesis of 1,3,5,7-tetranitroadamantane. The Journal of Organic Chemistry, 60(13), 4187–4189.
- Červený, L., Krejčová, A., & Růžička, A. (2009). Directing effects in nitration of 1-adamantyl bearing aromatic ketones.
- Google Patents. (2015). Preparation method of 3-amino-1-adamantanol. (CN104761456A).
- Olah, G. A. (1988). Nitration: methods and mechanisms. VCH Publishers.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
The Nile. (n.d.). Nitration, 1st Edition by George A. Olah. Retrieved from [Link]
- Fokin, A. A., & Schreiner, P. R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7679.
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
- Rudakov, E. S., et al. (1979). Kinetics of the reaction of adamantane and its derivatives with nitric acid.
-
LookChem. (n.d.). Purification of Nitromethane. Retrieved from [Link]
- Dehnen, S., & Hepp, A. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science, 15(20), 7306-7333.
-
Scribd. (n.d.). Purification of Nitromethane by Crystallization. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. worldscientific.com [worldscientific.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. support.epicypher.com [support.epicypher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pnas.org [pnas.org]
- 9. Ozone-mediated nitration of adamantane and derivatives with nitrogen dioxide: selectivity in the hydrogen abstraction by nitrogen trioxide and subsequent coupling of the resulting carbon radicals with nitrogen dioxide [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. biosynth.com [biosynth.com]
- 15. Nitration - (Organic Nitro Chemistry) by George A Olah & Ripudaman Malhotra & Subhash C Narang (Hardcover) : Target [target.com]
- 16. scispace.com [scispace.com]
- 17. thenile.com.au [thenile.com.au]
Validation & Comparative
A Multi-Spectroscopic Approach to the Structural Validation of 1,3-Dimethyl-5-nitroadamantane
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Adamantane Scaffold and the Imperative of Structural Integrity
Adamantane and its derivatives represent a unique class of rigid, three-dimensional carbocyclic structures that have garnered significant interest in medicinal chemistry and materials science.[1][2] Their lipophilic, cage-like framework is often incorporated into drug candidates to enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity.[1] 1,3-Dimethyl-5-nitroadamantane, a functionalized derivative, serves as a valuable building block in the synthesis of more complex bioactive molecules.[2][3]
The Synergy of Spectroscopic Techniques: A Self-Validating Workflow
No single analytical technique can provide a complete structural picture. A robust validation strategy relies on integrating complementary data from multiple orthogonal techniques. NMR provides the detailed carbon-hydrogen framework, IR identifies key functional groups, and MS determines the molecular mass and fragmentation patterns. This integrated approach creates a self-validating system where the data from each technique must be consistent with the proposed structure and with each other.
Caption: A typical workflow for small molecule structural validation.
Part 1: Spectroscopic Analysis of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, we can construct a detailed map of the molecular framework.[4][5]
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two methyl groups at the C1 and C3 bridgehead positions are chemically equivalent. The adamantane cage protons will appear as a series of overlapping multiplets. The key diagnostic feature is the downfield shift of protons close to the electron-withdrawing nitro group.
-
Methyl Protons (C1-CH₃, C3-CH₃): A sharp singlet corresponding to six protons, expected around 0.9-1.0 ppm.
-
Adamantane Cage Protons: A complex series of multiplets between approximately 1.2 and 2.5 ppm. Protons on carbons adjacent to the nitro-substituted bridgehead (C5) will be shifted further downfield compared to those in the parent 1,3-dimethyladamantane.
¹³C NMR Spectroscopy Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The influence of the substituents is highly diagnostic.
-
Methyl Carbons (C1-CH₃, C3-CH₃): A single resonance around 29-30 ppm.
-
Bridgehead Carbons (C1, C3): A signal around 33-34 ppm, slightly shifted from the parent compound.
-
Nitro-substituted Bridgehead (C5): This is a key signal. The carbon directly attached to the nitro group is significantly deshielded and expected to appear far downfield, likely in the 88-90 ppm region.[6]
-
Other Adamantane Carbons: The remaining bridgehead (C7) and methylene (CH₂) carbons will appear in the 30-50 ppm range. The symmetry of the molecule will result in fewer signals than the total number of carbons.
Infrared (IR) Spectroscopy: Identifying the Nitro Functional Group
IR spectroscopy excels at identifying specific functional groups by detecting their characteristic vibrational frequencies.[7] For this compound, the most crucial signals are those from the nitro (NO₂) group.
-
N-O Asymmetric Stretch: A strong, sharp absorption band is expected in the range of 1550-1530 cm⁻¹.[8][9]
-
N-O Symmetric Stretch: A second strong absorption band should appear between 1365-1350 cm⁻¹.[8][10]
-
C-H Aliphatic Stretch: Absorption bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the sp³ C-H bonds of the adamantane cage and methyl groups.[7]
The presence of both strong N-O stretching bands is definitive evidence for the nitro group.[11]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺) and structural clues from its fragmentation pattern.[12][13]
-
Molecular Ion (M⁺): The molecular formula is C₁₂H₁₉NO₂. The calculated monoisotopic mass is 209.14 Da.[14] A peak at m/z = 209 is expected, confirming the compound's elemental composition.
-
Key Fragmentation: The fragmentation of adamantane derivatives is well-documented.[15][16][17] For this compound, the primary fragmentation pathway is the loss of the nitro group.
Caption: The logical relationship between spectroscopic techniques.
Part 2: Comparative Analysis with 1,3-Dimethyladamantane
To highlight the specific spectral changes caused by the introduction of the nitro group, we compare the data for our target compound with its parent, 1,3-Dimethyladamantane (C₁₂H₂₀, MW: 164.29 g/mol ).[18][19][20] This direct comparison provides irrefutable evidence for the successful functionalization at a bridgehead position.
| Parameter | 1,3-Dimethyladamantane (Parent) | This compound (Target) | Rationale for Difference |
| Molecular Weight | 164.29 g/mol | 209.28 g/mol | Addition of NO₂ group, replacing one H atom. |
| ¹³C NMR (Key Signal) | No signal > 50 ppm | ~89 ppm (C-NO₂)[6] | Strong deshielding effect of the electronegative nitro group on the attached carbon. |
| IR (Key Absorptions) | Only C-H stretches (~2900 cm⁻¹) | ~1540 & ~1350 cm⁻¹[8][9] | Characteristic asymmetric and symmetric stretches of the NO₂ group. |
| MS (Molecular Ion) | m/z = 164 | m/z = 209 | Corresponds to the respective molecular weights. |
| MS (Base Peak) | m/z = 149 ([M-CH₃]⁺) | m/z = 163 ([M-NO₂]⁺)[14] | Fragmentation is directed by the substituent; facile loss of the NO₂ group is the preferred pathway. |
Part 3: Standard Operating Protocols
The following are generalized protocols for acquiring high-quality spectroscopic data for small organic molecules like this compound.
Protocol 1: NMR Spectrum Acquisition (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the purified sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
-
Use a 30° or 45° pulse angle to ensure proper relaxation between scans.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
-
¹³C Acquisition:
-
Load standard carbon acquisition parameters with proton decoupling.
-
Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) for both spectra. Calibrate the chemical shift scale to the solvent residual peak or TMS.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectrum Acquisition
-
Sample Preparation (Thin Film): If the sample is a liquid or low-melting solid, place one drop between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.
-
Background Scan: Place the salt plates (or an empty sample holder) in the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O, as well as the plate material.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Protocol 3: Electron Ionization Mass Spectrum (EI-MS) Acquisition
-
Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.
Conclusion
The structural validation of this compound is achieved with high confidence through the integrated application of NMR, IR, and MS. NMR spectroscopy confirms the carbon-hydrogen framework and the substitution pattern. IR spectroscopy provides definitive evidence of the nitro functional group. Mass spectrometry confirms the correct molecular weight and a fragmentation pattern consistent with the facile loss of the nitro substituent. When compared against the spectra of its parent compound, 1,3-dimethyladamantane, the data collectively and unequivocally support the assigned structure. This rigorous, multi-technique approach exemplifies a best practice for structural confirmation in chemical and pharmaceutical research, ensuring the integrity of downstream applications.
References
-
Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]
- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.
-
IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Infrared of nitro compounds. Retrieved from [Link]
- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.
- Krasnokutskaya, E. A., et al. (2022). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Molecules, 27(20), 7015.
-
ResearchGate. (n.d.). Mass spectrometry of diamantane and some adamantane derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Khullar, K. K., Bell, C. L., & Bauer, L. (1970). Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. The Journal of Organic Chemistry, 35(10), 3147-3151.
- Klimochkin, Y. N., et al. (2020). Selective Nitroxylation of Adamantane Derivatives in the System Nitric Acid–Acetic Anhydride. Russian Journal of Organic Chemistry, 56(9), 1535-1543.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimethyladamantane. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Duddeck, H., & Wolff, P. (1975). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 7(4), 151-154.
- Yang, Y., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.
-
ResearchGate. (n.d.). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]
- CN104592034A - Synthetic method of 1, 3-diamidophenyl-5, 7-dimethyl adamantane. (2015).
-
NIST. (n.d.). Adamantane, 1,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Butova, V. V., et al. (2014). Synthesis of 2-Oxaadamantane Derivatives. Chemistry of Heterocyclic Compounds, 50(5), 681-686.
-
Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
- Wang, Y., et al. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, 37(24), e9642.
- International Journal of Innovative Science and Engineering. (n.d.).
- Bovey, F. A., & Mirau, P. A. (1996). An Introduction to Biological NMR Spectroscopy. Academic Press.
- George, M. W., et al. (2011). Manganese alkane complexes: an IR and NMR spectroscopic investigation. Journal of the American Chemical Society, 133(10), 3566-3577.
-
St. John, T. (2018, April 13). Determining a Structure with IR and NMR [Video]. YouTube. [Link]
- Fresneda, P. M., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2063.
-
St. John, T. (2017, May 9). Predicting a Structure Based on NMR and IR Spectra [Video]. YouTube. [Link]
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. CAS 6588-68-7: this compound | CymitQuimica [cymitquimica.com]
- 4. ijise.in [ijise.in]
- 5. An Introduction to Biological NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. This compound | C12H19NO2 | CID 595939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 1,3-Dimethyladamantane | C12H20 | CID 12800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Adamantane, 1,3-dimethyl- [webbook.nist.gov]
- 20. 1,3-Dimethyladamantane = 99 702-79-4 [sigmaaldrich.com]
A Comparative Analysis of Adamantane-Based NMDA Receptor Modulators: Memantine vs. Nitroadamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroprotective therapeutics, particularly for neurodegenerative disorders such as Alzheimer's disease, the N-methyl-D-aspartate (NMDA) receptor has been a focal point of investigation. Memantine, an adamantane derivative, has carved out a significant clinical role as a low-to-moderate affinity, uncompetitive NMDA receptor antagonist.[1][2] Its unique pharmacological profile allows it to preferentially block the excessive, pathological activation of extrasynaptic NMDA receptors associated with excitotoxicity, while largely sparing the normal synaptic activity crucial for learning and memory.[3][4] This guide provides a detailed comparison of the biological efficacy of memantine against that of a promising class of related compounds, the nitroadamantane derivatives, with a specific focus on the well-characterized compound NitroMemantine (YQW-36), due to the limited public data on 1,3-Dimethyl-5-nitroadamantane.
The Bedrock of Neuroprotection: The Mechanism of Memantine
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action on NMDA receptors is fundamental to synaptic plasticity.[5] However, excessive glutamate release leads to overstimulation of NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺) that triggers a cascade of neurotoxic events, including free radical formation and apoptosis.[1][5]
Memantine's therapeutic efficacy stems from its distinct mechanism of action at the NMDA receptor ion channel.[2][6] It is an open-channel blocker, meaning it only enters and blocks the channel when the receptor is activated by glutamate and a co-agonist like glycine or D-serine.[7] Its low affinity and rapid off-rate kinetics are key to its safety profile; under normal physiological conditions, the brief opening of synaptic NMDA receptor channels is insufficient for memantine to cause significant blockade.[6] In contrast, during pathological, sustained activation of extrasynaptic NMDA receptors, memantine effectively attenuates the excessive Ca²⁺ influx, thereby preventing excitotoxicity.[3][4]
Visualizing the NMDA Receptor Signaling Pathway
The following diagram illustrates the central role of the NMDA receptor in synaptic signaling and excitotoxicity, providing a visual context for the action of memantine and its derivatives.
Caption: NMDA Receptor Signaling Cascade.
Advancing the Adamantane Scaffold: The Rationale for Nitroadamantane Derivatives
While memantine is a valuable therapeutic agent, the quest for compounds with enhanced efficacy and potentially broader neuroprotective capabilities has led to the development of derivatives such as NitroMemantine. These compounds are designed as dual-function molecules, combining the NMDA receptor channel-blocking properties of the memantine scaffold with the vasodilatory and redox-modulatory effects of a nitric oxide (NO) moiety.[2][7] The specific compound this compound is a structural analog, suggesting it may have been synthesized as part of research into this class of molecules.
The "NitroMemantine" concept involves attaching a nitrate group to the adamantane structure. This allows the memantine-like portion to target the compound to the NMDA receptor, where the nitrate group can then release NO.[2] This localized NO release can induce S-nitrosylation of the NMDA receptor, adding a second, distinct inhibitory mechanism to the channel block.[2]
Head-to-Head Comparison: Memantine vs. NitroMemantine (YQW-36)
Direct comparative data for this compound is not available in published literature. Therefore, we will use the extensively studied NitroMemantine compound, YQW-36 (3-amino-5,7-diethyladamantan-1-yl nitrate), as a representative for a scientifically grounded comparison with memantine.[2][6]
| Parameter | Memantine | NitroMemantine (YQW-36) | References |
| Primary Mechanism | Uncompetitive, open-channel block of NMDA receptors. | Dual mechanism: Uncompetitive channel block and NO-mediated S-nitrosylation of the NMDA receptor. | [2][6][7] |
| Receptor Selectivity | Preferentially blocks extrasynaptic NMDA receptors. | Selectively inhibits extrasynaptic NMDA receptors, potentially to a greater degree. | [3] |
| NMDA Receptor Inhibition (IC₅₀) | ~0.5-1 µM | ~2.4 µM | [6] |
| Neuroprotection (in vivo) | Reduces neuronal damage in models of excitotoxicity. | More effective than memantine in reducing infarct size in a rodent model of stroke. | [6] |
| Effect on Synaptic Plasticity | Spares physiological synaptic activity at therapeutic doses. | Spares physiological synaptic activity and long-term potentiation (LTP) to a greater extent than memantine. | [6] |
| Vasodilatory Effects | Minimal | Exhibits vasodilatory properties due to NO release. | [2][7] |
Experimental Protocols for Efficacy Evaluation
The assessment of NMDA receptor modulators relies on a suite of well-established in vitro and in vivo assays. Understanding these methodologies is crucial for interpreting the comparative efficacy data.
In Vitro Assays
1. Electrophysiology (Patch-Clamp)
-
Objective: To directly measure the inhibitory effect of the compound on NMDA receptor-mediated currents.
-
Methodology:
-
Culture primary neurons or use cell lines (e.g., HEK293) expressing specific NMDA receptor subunits.
-
Using a glass micropipette, form a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration).
-
Apply a voltage clamp to hold the cell membrane at a specific potential (e.g., -70 mV).
-
Perfuse the cells with a solution containing NMDA and a co-agonist to elicit an inward current.
-
Introduce the test compound (memantine or a nitroadamantane derivative) at varying concentrations and measure the reduction in the NMDA-induced current.
-
Calculate the IC₅₀ value, which represents the concentration of the drug that inhibits 50% of the maximal NMDA response.[6][8]
-
-
Causality: This technique provides direct evidence of target engagement and allows for the characterization of the mechanism of inhibition (e.g., voltage dependency, kinetics of block).
Caption: Electrophysiological Workflow (Patch-Clamp).
2. Cell Viability Assays
-
Objective: To assess the neuroprotective effect of the compound against NMDA-induced excitotoxicity.
-
Methodology:
-
Plate primary cortical or hippocampal neurons in multi-well plates.
-
Pre-incubate a subset of wells with the test compound at various concentrations.
-
Induce excitotoxicity by exposing the cells to a high concentration of NMDA for a defined period.
-
After the insult, wash the cells and incubate for 24-48 hours.
-
Measure cell viability using a metabolic assay such as MTT or XTT, or by quantifying lactate dehydrogenase (LDH) release into the medium (a marker of cell death).[9][10][11]
-
-
Causality: A dose-dependent increase in cell survival in the presence of the compound demonstrates its ability to protect against the neurotoxic cascade initiated by NMDA receptor overactivation.
In Vivo Assays
1. Animal Models of Neurodegeneration/Ischemia
-
Objective: To evaluate the neuroprotective efficacy of the compound in a living organism.
-
Methodology (e.g., Middle Cerebral Artery Occlusion - MCAO for stroke):
-
Anesthetize a rodent (rat or mouse).
-
Induce focal cerebral ischemia by temporarily occluding the middle cerebral artery.
-
Administer the test compound (e.g., intravenously or intraperitoneally) either before or after the ischemic insult.
-
After a set reperfusion period (e.g., 24 hours), sacrifice the animal.
-
Section the brain and stain with a viability dye like 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarcted (damaged) tissue.
-
Quantify the infarct volume and compare between treated and vehicle control groups.[6]
-
-
Causality: A significant reduction in infarct volume in the treated group provides strong evidence for in vivo neuroprotection.
2. Behavioral Assays (e.g., Morris Water Maze)
-
Objective: To assess the compound's effect on learning and memory.
-
Methodology:
-
Use a circular pool filled with opaque water containing a hidden escape platform.
-
Train animals (typically rats or mice) over several days to find the hidden platform using spatial cues around the room.
-
Administer the test compound or vehicle daily before the training trials.
-
Record the escape latency (time to find the platform) and path length.
-
Conduct a probe trial where the platform is removed, and measure the time spent in the target quadrant as an indicator of memory retention.[12][13][14]
-
-
Causality: Improved performance (e.g., shorter escape latencies, more time in the target quadrant) in treated animals, particularly in disease models, suggests cognitive-enhancing effects.
Conclusion and Future Directions
Memantine remains a cornerstone in the management of moderate-to-severe Alzheimer's disease, with its efficacy rooted in a well-understood, activity-dependent blockade of NMDA receptors. The development of nitroadamantane derivatives, exemplified by NitroMemantine (YQW-36), represents a logical and innovative evolution of the adamantane scaffold. By incorporating a nitric oxide-donating moiety, these compounds introduce a dual mechanism of action that, in preclinical models, appears to offer superior neuroprotection compared to memantine alone.[2][6]
While direct biological efficacy data for this compound is scarce, its structural similarity to memantine and the broader class of nitroadamantanes suggests its potential as an NMDA receptor modulator. Further research, following the experimental protocols outlined in this guide, is necessary to fully characterize its pharmacological profile and determine its therapeutic potential relative to established compounds like memantine. The comparative success of NitroMemantine underscores the promise of multifunctional ligands in the ongoing development of more effective treatments for neurodegenerative diseases.
References
-
StatPearls. (2024). Memantine. NCBI Bookshelf. [Link]
-
Wikipedia. (n.d.). Nitromemantine. [Link]
-
Takahashi, H., et al. (2015). Synthesis and biological evaluation of memantine nitrates as a potential treatment for neurodegenerative diseases. ACS Chemical Neuroscience, 6(9), 1611-1619. [Link]
-
ResearchGate. (n.d.). Schematic diagram of NMDA receptor complex. [Link]
-
ResearchGate. (n.d.). Schematic representations of signaling pathways from NMDA receptors. [Link]
-
Lipton, S. A., et al. (2015). Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease. Nature Communications, 6, 8744. [Link]
-
ResearchGate. (2015). Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease. [Link]
-
Wang, Y., et al. (2006). The pharmacology of aminoadamantane nitrates. Current Alzheimer Research, 3(3), 201-204. [Link]
-
ResearchGate. (n.d.). Effect of NMDA treatment on cell viability. [Link]
-
Mokhtari, Z., et al. (2019). Effects of Memantine on the Spontaneous Firing Frequency of Hippocampal CA1 Pyramidal Neurons in Intact and Alzheimer Rat Model: An Electrophysiological Study. Journal of Advanced Medical Sciences and Applied Technologies, 5(2), 75-82. [Link]
-
Wesierska, M. J., et al. (2016). MK-801 and memantine act differently on short-term memory tested with different time-intervals in the Morris water maze test. Behavioural Brain Research, 311, 243-252. [Link]
-
Bako, J., et al. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific Reports, 7(1), 11579. [Link]
-
Parsons, C. G., et al. (2007). Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse. Neuropharmacology, 53(6), 699-723. [Link]
-
PubChem. (n.d.). Nitromemantine. [Link]
-
Bali, Z. K., et al. (2021). Potentiation of cognitive enhancer effects of Alzheimer's disease medication memantine by alpha7 nicotinic acetylcholine receptor agonist PHA-543613 in the Morris water maze task. Psychopharmacology (Berl), 238(11), 3217-3231. [Link]
-
Avila-Carrasco, L., et al. (2025). Pharmacological inhibition of NMDA receptors reduces migration and viability in triple-negative inflammatory breast cancer cell lines. Journal of Cancer Research and Clinical Oncology. [Link]
-
Frankiewicz, T., & Parsons, C. G. (1999). Memantine restores long term potentiation impaired by tonic N-methyl-D-aspartate (NMDA) receptor activation following reduction of Mg2+ in hippocampal slices. Neuropharmacology, 38(8), 1253-1259. [Link]
-
ResearchGate. (n.d.). Morris water maze test for memantine and placebo-treated NT and APP/PS1 mice. [Link]
-
Saab, B. J., et al. (2011). Memantine affects cognitive flexibility in the Morris water maze. Journal of Alzheimer's Disease, 27(3), 477-482. [Link]
-
ResearchGate. (2015). Memantine Affects Cognitive Flexibility in the Morris Water Maze. [Link]
-
ResearchGate. (2010). In vivo evidence for functional NMDA receptor blockade by memantine in rat hippocampal neurons. [Link]
-
Wikipedia. (n.d.). NMDA receptor. [Link]
-
YouTube. (2022). How do NMDA receptors work?. [Link]
-
ResearchGate. (n.d.). Cell viability and Ca²⁺ levels induced by N-methyl-D aspartate (NMDA). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of memantine nitrates as a potential treatment for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitromemantine - Wikipedia [en.wikipedia.org]
- 4. Effects of Memantine on the Spontaneous Firing Frequency of Hippocampal CA1 Pyramidal Neurons in Intact and Alzheimer Rat Model: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacology of aminoadamantane nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological inhibition of NMDA receptors reduces migration and viability in triple-negative inflammatory breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MK-801 and memantine act differently on short-term memory tested with different time-intervals in the Morris water maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potentiation of cognitive enhancer effects of Alzheimer's disease medication memantine by alpha7 nicotinic acetylcholine receptor agonist PHA-543613 in the Morris water maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to 1,3-Dimethyl-5-nitroadamantane as a Reference Standard in Pharmaceutical Analysis
For researchers, scientists, and drug development professionals vested in the analytical integrity of adamantane derivatives, particularly the Alzheimer's therapeutic, Memantine, the purity of the active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth technical overview of 1,3-dimethyl-5-nitroadamantane, a critical process-related impurity and its essential role as a reference standard in ensuring the quality and safety of Memantine hydrochloride. We will explore its significance, compare it with other relevant impurities, and provide detailed experimental protocols for its use in analytical method validation.
The Genesis of a Reference Standard: Understanding the Synthetic Route of Memantine
This compound emerges as a potential impurity during the synthesis of Memantine. The manufacturing process of Memantine hydrochloride often involves the nitration of 1,3-dimethyladamantane.[1] While the desired reaction is the subsequent reduction of the nitro group to an amine, incomplete reactions or side reactions can lead to the presence of this compound in the final drug substance. Its presence, even in trace amounts, necessitates its characterization and control, thereby establishing its importance as a reference standard for analytical testing.
Comparative Analysis of Memantine-Related Impurities as Reference Standards
In the quality control of Memantine hydrochloride, several related compounds are utilized as reference standards to ensure the analytical method's specificity and accuracy. While a direct head-to-head performance comparison of these standards is not extensively published, their importance is dictated by their potential presence in the final drug product.
| Reference Standard | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Relevance |
| This compound | 6588-68-7 | C12H19NO2 | 209.29 | Process impurity from the nitration step in Memantine synthesis.[2][3][4][5] |
| Memantine Related Compound A (1,3-Dimethyladamantane) | 702-79-4 | C12H20 | 164.29 | Starting material for Memantine synthesis.[6][7] |
| Memantine Related Compound B | 768-90-1 | C10H15Br | 215.13 | A potential impurity from alternative synthetic routes.[8] |
| Memantine Related Compound C | 707-36-8 | C12H19Cl | 198.73 | A potential impurity from alternative synthetic routes.[2] |
| Memantine Related Compound D | 941-37-7 | C12H19Br | 243.18 | A potential impurity from alternative synthetic routes.[9] |
| Memantine EP Impurity A (3-methyladamantan-1-amine hydrochloride) | 33103-93-4 | C11H20ClN | 201.74 | A demethylated analog of Memantine.[10] |
The critical value of this compound as a reference standard lies in its direct link to a key synthetic step of Memantine. Its presence is a direct indicator of the efficiency and control over the nitration and subsequent reduction processes. Therefore, a validated analytical method must be able to separate and quantify Memantine from this specific impurity to ensure the final product's purity.
Experimental Protocols
The following are detailed protocols for the utilization of this compound as a reference standard in the validation of analytical methods for Memantine hydrochloride.
Protocol 1: Gas Chromatography (GC) Method for Impurity Profiling
Gas chromatography is a suitable method for the analysis of volatile and semi-volatile impurities like this compound.
1. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.[11]
2. Reagents and Materials:
-
This compound reference standard.
-
Memantine hydrochloride API.
-
Memantine Related Compound A, B, C, and D reference standards.
-
Nitrogen (carrier gas).
-
Chloroform (solvent).[11]
-
Sodium hydroxide solution (1.0 N).[12]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in chloroform to obtain a known concentration.
-
Spiked Sample Solution: Accurately weigh a known amount of Memantine hydrochloride API and spike it with known amounts of this compound and other relevant impurity reference standards. Dissolve the mixture in chloroform. To neutralize the hydrochloride salt and analyze the free base, an extraction with a non-aqueous alkaline reagent or a dilute sodium hydroxide solution can be employed.[12]
4. Chromatographic Conditions:
-
Injector Temperature: 270°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 5 minutes, then ramp to 240°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas Flow Rate (Nitrogen): 40 mL/min[13]
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
5. System Suitability:
-
Inject the standard solution multiple times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 5.0%.
-
The resolution between the peaks of Memantine and this compound should be not less than 2.0.
6. Analysis:
-
Inject the spiked sample solution and the unspiked sample solution into the GC system.
-
Identify the peaks of Memantine and its impurities based on their retention times compared to the standards.
-
Quantify the amount of this compound in the Memantine hydrochloride API.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability-Indicating Assay
Due to the non-chromophoric nature of Memantine, pre-column derivatization is often necessary for UV detection in HPLC analysis.[14][15]
1. Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., Kromasil C18, 150 x 4.6 mm, 5 µm).[14]
2. Reagents and Materials:
-
This compound reference standard.
-
Memantine hydrochloride API and reference standard.[16]
-
9-fluorenylmethyl chloroformate (FMOC) solution (0.015 M).[14]
-
Borate buffer solution (0.5 M).[14]
-
Acetonitrile (HPLC grade).
-
Phosphate buffer (pH 3.2).[17]
-
Hydrochloric acid (5.0 N), Sodium hydroxide (1.0 N), Hydrogen peroxide (30%).[14]
3. Standard and Sample Preparation:
-
Derivatization Procedure: Transfer a specific volume of the standard or sample solution into a volumetric flask. Add FMOC solution and borate buffer. Allow the reaction to proceed at room temperature for approximately 20 minutes before dilution.[14]
-
Standard Solution: Prepare a stock solution of Memantine hydrochloride reference standard and derivatize it according to the procedure above.
-
Spiked Sample Solution: Prepare a stock solution of Memantine hydrochloride API spiked with a known concentration of this compound reference standard. Derivatize the solution.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of acetonitrile and phosphate buffer (pH 3.2).[17] A common isocratic mobile phase is 80% acetonitrile and 20% phosphate buffer.[14]
-
Flow Rate: 2 mL/min[14]
-
Column Temperature: 30°C
-
Detection Wavelength: 264 nm (for the FMOC derivative)
-
Injection Volume: 10 µL[14]
5. Forced Degradation Studies:
-
To demonstrate the stability-indicating nature of the method, subject the Memantine hydrochloride API to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic).[14][18][19]
-
Analyze the stressed samples using the developed HPLC method. The method should be able to resolve the degradation products from the main Memantine peak and the this compound peak.
Visualizing the Workflow
The following diagrams illustrate the key workflows for utilizing this compound as a reference standard.
Caption: Gas Chromatography workflow for impurity profiling.
Caption: HPLC workflow for stability-indicating method validation.
Conclusion
This compound is more than just a potential impurity; it is an indispensable tool for ensuring the quality and safety of Memantine hydrochloride. Its use as a reference standard is crucial for the development and validation of robust, specific, and stability-indicating analytical methods. By understanding its origin and employing it in rigorous analytical protocols, pharmaceutical scientists can confidently monitor and control the purity of this vital medication, ultimately safeguarding patient health.
References
-
Jalalizadeh, H., Raei, M., Tafti, R. F., Farsam, H., & Kebriaeezadeh, A. (2014). A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. Scientia Pharmaceutica, 82(3), 517–530. [Link]
-
Narola, B., Singh, A. S., Santhakumar, P. R., & Chandrashekhar, T. G. (2010). A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique. Journal of Young Pharmacists, 2(3), 293–300. [Link]
-
MDPI. (2014). A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. Scientia Pharmaceutica. [Link]
- Google Patents. (2009). WO2009010806A1 - Assay methods for memantine.
-
RASĀYAN Journal of Chemistry. (2021). STABILITY INDICATING AND COMPARATIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MEMANTINE HCl BY RP-HPLC AND UV SPECTROPHOTOMETRY. RASĀYAN J. Chem., 14(4), 2539-2547. [Link]
-
ResearchGate. (2015). (PDF) Development and Validation of Stability-Indicating GC-FID Method for the Quantitation of Memantine Hydrochloride and Its Nonchromophoric Impurities in Bulk and Pharmaceutical Dosages. [Link]
-
Ghareb, N., Torkashvand, F., & Souri, E. (2010). Sensitive and Rapid HPLC Method for Determination of Memantine in Human Plasma Using OPA Derivatization and Fluorescence Detection: Application to Pharmacokinetic Studies. Iranian Journal of Pharmaceutical Research, 9(4), 377–383. [Link]
-
Pharmace Research Laboratory. (n.d.). Memantine USP Related Compound A. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique. [Link]
-
ResearchGate. (n.d.). Typical GC-FID chromatograms of (a) memantine hydrochloride unspiked.... Retrieved from [Link]
-
Pharmaffiliates. (n.d.). memantine hydrochloride - USP standards. Retrieved from [Link]
-
Bohrium. (2014). a-stability-indicating-hplc-method-for-determination-of-memantine-hydrochloride-in-dosage-forms-through-derivatization-with-1-fluoro-2-4-dinitrobenzene. [Link]
-
Semantic Scholar. (n.d.). structural elucidation of process related impurity in memantine hydrochloride bulk drug by gcms, nmr and ir techniques. Retrieved from [Link]
-
PharmaCompass. (n.d.). Memantine Hydrochloride | USP | Pharmacopoeia | Reference Standards. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies. Retrieved from [Link]
-
SynZeal. (n.d.). Memantine EP Impurity A | 33103-93-4. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) STRUCTURE DETERMINATION OF IMPURITY IN MEMANTINE HYDROCHLORIDE BY ANALYTICAL TECHNIQUES. [Link]
-
MDPI. (2024). Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer's Treatment. Pharmaceuticals, 17(9), 1146. [Link]
-
KarpsChem Laboratories Pvt. Ltd. (n.d.). Buy Memantine HCl & Related Impurities. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2020). Development and Validation of Memantine Hydrochloride by RP-HPLC Method. Asian Journal of Pharmaceutical Research, 10(4), 263-268. [Link]
-
SynZeal. (n.d.). Memantine Impurities. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development and validation of a gas chromatographic method for the assay of memantine hydrochloride in pure and tablet dosage forms. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram and Peak purity plot of Memantine in sample spiked with.... Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Use of the Adamantane Structure in Medicinal Chemistry. [Link]
-
SciSpace. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Pharmacia. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1017–1025. [Link]
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. International Journal of Molecular Sciences, 25(9), 4707. [Link]
-
Zhu, H., Guo, J., & Yang, C. (2012). Synthesis and Characterization of 1,3-Diaminoadamantane. Asian Journal of Chemistry, 24(1), 213-215. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. chemscene.com [chemscene.com]
- 5. CAS 6588-68-7: this compound | CymitQuimica [cymitquimica.com]
- 6. pharmaceresearch.com [pharmaceresearch.com]
- 7. store.usp.org [store.usp.org]
- 8. karpschem.in [karpschem.in]
- 9. Memantine EP Impurity A | 33103-93-4 | SynZeal [synzeal.com]
- 10. Memantine Impurities | SynZeal [synzeal.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2009010806A1 - Assay methods for memantine - Google Patents [patents.google.com]
- 13. Development and validation of a gas chromatographic method for the assay of memantine hydrochloride in pure and tablet dosage forms | Semantic Scholar [semanticscholar.org]
- 14. A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Memantine United States Pharmacopeia (USP) Reference Standard 41100-52-1 [sigmaaldrich.com]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene | MDPI [mdpi.com]
The Adamantane Scaffold: A Comparative Guide to its Neuroprotective Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rigid, cage-like structure of adamantane has provided a unique and versatile scaffold in medicinal chemistry, leading to the development of several compounds with significant neuroprotective properties. This guide offers an in-depth comparison of the neuroprotective effects of key adamantane derivatives, focusing on amantadine, memantine, and rimantadine. We will delve into their distinct mechanisms of action, supported by experimental data, and provide detailed protocols for assessing their neuroprotective efficacy.
The Allure of the Adamantane Moiety in Neuroprotection
The lipophilic and structurally rigid nature of the adamantane nucleus allows for favorable interactions with biological targets and enhances blood-brain barrier permeability, a critical attribute for centrally acting drugs[1][2]. This has made it a privileged scaffold in the design of agents targeting neurological disorders. While several adamantane derivatives have been synthesized and evaluated, amantadine and memantine have emerged as clinically relevant neuroprotective agents, with rimantadine also showing potential beyond its established antiviral effects.[3][4]
A Tale of Two Primary Mechanisms: NMDA Receptor Antagonism and Beyond
The primary neuroprotective mechanism shared by amantadine and memantine is their ability to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[5] Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excessive calcium influx into neurons, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity.[4] By blocking the NMDA receptor channel, these compounds can mitigate this excitotoxic damage.
However, the story is more nuanced. The distinct pharmacological profiles of these adamantane derivatives, including their affinity for the NMDA receptor and their engagement with other cellular pathways, result in different neuroprotective outcomes and clinical applications.
Memantine: The Use-Dependent NMDA Receptor Specialist
Memantine is a well-characterized, low-to-moderate affinity, uncompetitive NMDA receptor antagonist.[3] Its therapeutic success, particularly in Alzheimer's disease, is attributed to its rapid, voltage-dependent channel-blocking kinetics. This allows memantine to preferentially block the excessive, pathological activation of NMDA receptors associated with neurodegenerative states, while sparing the normal, physiological synaptic activity crucial for learning and memory.[3]
Amantadine: A Multi-Targeted Neuroprotective Agent
Amantadine, while also an NMDA receptor antagonist, exhibits a broader pharmacological profile.[4] Its neuroprotective effects are not solely reliant on blocking excitotoxicity but also involve the modulation of dopaminergic neurotransmission, anti-inflammatory actions, and the induction of neurotrophic factors.[4][6][7] This multi-faceted mechanism of action makes amantadine a valuable therapeutic option in conditions like Parkinson's disease, where multiple pathological processes are at play.
Rimantadine: An Antiviral with Emerging Neuroprotective Potential
Primarily known for its antiviral activity against influenza A, rimantadine's neuroprotective properties are less extensively studied.[8] However, emerging evidence suggests that it possesses anti-inflammatory effects, which could contribute to neuroprotection in various neurological conditions.[9][10] Further research is warranted to fully elucidate its potential in this arena.
Comparative Efficacy: A Look at the Experimental Data
Direct head-to-head comparisons provide the most valuable insights into the relative neuroprotective potential of these compounds. The following tables summarize key experimental data from comparative studies.
| Compound | Target | IC50 (µM) | Cell/Tissue Type | Reference |
| Memantine | NMDA Receptor | 1.04 ± 0.26 | Rat Hippocampal Neurons | [11] |
| Amantadine | NMDA Receptor | 18.6 ± 0.9 | Rat Hippocampal Neurons | [11] |
Table 1: Comparative NMDA Receptor Antagonism. This table highlights the significantly higher potency of memantine in blocking NMDA receptors compared to amantadine in hippocampal neurons.
| Compound | Model | ED50 (mg/kg) | Outcome | Reference |
| Memantine | NMDA-induced lesion in nucleus basalis magnocellularis | 2.81 | Attenuation of cholinergic cell loss | [12] |
| Amantadine | NMDA-induced lesion in nucleus basalis magnocellularis | 43.5 | Attenuation of cholinergic cell loss | [12] |
Table 2: In Vivo Neuroprotective Potency. This data further supports the greater potency of memantine in a model of excitotoxic neuronal death.
| Compound | Effect | Model | Quantitative Measure | Reference |
| Amantadine | Increased GDNF expression | C6 glioma cells | 3-4 fold increase in GDNF release | [13] |
| Memantine | Increased GDNF expression | C6 glioma cells | 3-4 fold increase in GDNF release | [13] |
| Amantadine | Reduced pro-inflammatory cytokines | Rat midbrain cultures | Attenuation of LPS-induced TNF-α and PGE2 release | [7] |
| Memantine | Reduced pro-inflammatory cytokines | Experimental allergic encephalomyelitis (EAE) rats | Decreased mRNA expression of IL-6, IL-1β, and TNF-α | [6] |
Table 3: Non-NMDA Receptor-Mediated Neuroprotective Effects. This table showcases the comparable efficacy of amantadine and memantine in inducing the neurotrophic factor GDNF and their distinct but significant anti-inflammatory properties in different experimental models.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the intricate signaling pathways modulated by adamantane compounds is crucial for targeted drug development. The following diagrams, generated using Graphviz, illustrate these key pathways and a typical experimental workflow for assessing neuroprotection.
Caption: Multifaceted Neuroprotective Mechanisms of Amantadine.
Caption: In Vitro Experimental Workflow for Neuroprotection Assessment.
Experimental Protocols: A Guide for the Bench
Reproducible and robust experimental design is paramount in drug discovery. The following are detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the neuroprotective effects of adamantane compounds.
In Vitro Neuroprotection Assays
1. MTT Assay for Cell Viability
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.
-
Materials: Neuronal cells (e.g., SH-SY5Y), 96-well plates, culture medium, adamantane compound, neurotoxin (e.g., glutamate), MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the adamantane compound for 1-2 hours.
-
Induce neurotoxicity by adding the neurotoxin and incubate for the desired time (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
2. TUNEL Assay for Apoptosis
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Materials: Cells cultured on coverslips, PBS, 4% paraformaldehyde, permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate), TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP), DAPI for nuclear counterstaining.
-
Procedure:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. [14] 2. Wash cells twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice. [14] 4. Wash cells twice with PBS.
-
Incubate cells with 50 µL of TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark. [14] 6. Wash cells three times with PBS.
-
Mount coverslips with a mounting medium containing DAPI.
-
Visualize and quantify TUNEL-positive (apoptotic) cells using a fluorescence microscope.
-
In Vivo Model of Neuroprotection
1. Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
The MCAO model is a widely used preclinical model of focal cerebral ischemia to assess the neuroprotective effects of test compounds. [15]
-
Materials: Male Sprague-Dawley rats (250-300g), anesthesia (e.g., isoflurane), operating microscope, micro-scissors, forceps, 4-0 monofilament nylon suture with a rounded tip.
-
Procedure:
-
Anesthetize the rat and make a midline cervical incision.
-
Expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). [16] 3. Ligate the CCA proximally and the ECA distally.
-
Insert the nylon suture into the ICA through an incision in the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). [17] 5. After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Administer the adamantane compound at a predetermined time point (e.g., before, during, or after ischemia).
-
After a set survival period (e.g., 24 or 48 hours), assess neurological deficits and measure infarct volume using TTC staining.
-
Conclusion and Future Directions
Amantadine and memantine, both rooted in the adamantane scaffold, offer significant neuroprotective effects through distinct yet overlapping mechanisms. Memantine's targeted, use-dependent NMDA receptor antagonism has established it as a key therapeutic for Alzheimer's disease. Amantadine's broader pharmacological profile, encompassing dopaminergic, anti-inflammatory, and neurotrophic actions, provides a wider therapeutic window for complex neurodegenerative disorders like Parkinson's disease. While rimantadine's neuroprotective potential is less explored, its anti-inflammatory properties suggest it may hold promise.
For drug development professionals, this comparative guide underscores the importance of understanding the nuanced pharmacology of adamantane derivatives to design next-generation neuroprotective agents with improved efficacy and target specificity. Future research should focus on direct, quantitative comparisons of these compounds in a wider range of neurodegenerative models and on the development of novel adamantane derivatives that combine the most beneficial properties of the existing molecules.
References
- Koizumi J, Yoshida Y, Nakazawa T, Ooneda G.
- Gavrieli Y, Sherman Y, Ben-Sasson SA.
- Longa EZ, Weinstein PR, Carlson S, Cummins R.
- Dougan H, Draganov D, LaPointe B, et al. Rimantadine and oseltamivir inhibit the replication of influenza A viruses and their anti-inflammatory effects in vitro. Antiviral Res. 2007;74(3):A77.
- Sarchielli P, Di Filippo M, Nardi K, et al. Amantadine for the treatment of tremor in multiple sclerosis. J Neurol. 2007;254(7):954-956.
- Wenk GL, Danysz W, Mobley SL. MK-801, memantine and amantadine show neuroprotective activity in the nucleus basalis magnocellularis. Eur J Pharmacol. 1995;293(3):267-270.
- Zeissler ML, Bura SA, Tufekci KU, et al. Amantadine for the treatment of fatigue in multiple sclerosis: a systematic review and meta-analysis. J Neurol. 2020;267(1):15-26.
- Flamm ES, Yashon D, Demopoulos HB, Ransohoff J. Experimental cerebral ischemia in the mongolian gerbil. Stroke. 1978;9(5):445-447.
- Lipton SA. The molecular basis of memantine's action in Alzheimer's disease and other neurological disorders: low-affinity, uncompetitive antagonism. Curr Alzheimer Res. 2005;2(2):155-165.
- Crosby NJ, Deane KHO, Clarke CE. Amantadine for dyskinesia in Parkinson's disease.
- Jefferson T, Demicheli V, Deeks J, Rivetti D. Amantadine and rimantadine for preventing and treating influenza A in adults.
- Zhang L, Zhang L, Li L, et al. Amantadine protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GNDF in astroglia. Neuropharmacology. 2011;61(4):574-582.
- Blanpied TA, Boeckman FA, Aizenman E, Johnson JW. Trapping channel block of NMDA-activated responses by amantadine and memantine. J Neurophysiol. 1997;77(1):309-323.
- Kornhuber J, Weller M, Schoppmeyer K, Riederer P. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. J Neural Transm Suppl. 1994;43:91-104.
- Reisberg B, Doody R, Stöffler A, Schmitt F, Ferris S, Möbius HJ; Memantine Study Group. Memantine in moderate-to-severe Alzheimer's disease. N Engl J Med. 2003;348(14):1333-1341.
- Parsons CG, Danysz W, Quack G. Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist--a review of preclinical data. Neuropharmacology. 1999;38(6):735-767.
- Standaert DG, Young AB. Treatment of Parkinson's disease. In: Goodman & Gilman's The Pharmacological Basis of Therapeutics. 12th ed. McGraw-Hill; 2011:607-628.
- Winblad B, Poritis N. Memantine in severe dementia: results of the 9M-Best Study (Benefit and Efficacy in Severely demented patients during Treatment with Memantine).
- Spincemaille P, de Lombaerde S, Van der Veken P, Augustyns K. Adamantane in drug design. J Med Chem. 2020;63(15):7896-7933.
- Chen HS, Pellegrini JW, Aggarwal SK, et al. Open-channel block of N-methyl-D-aspartate (NMDA) responses by memantine: therapeutic advantage against NMDA receptor-mediated neurotoxicity. J Neurosci. 1992;12(11):4427-4436.
- Lipton SA. Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond.
- Wanka L, Iqbal K, Schreiner PR.
- Danysz W, Parsons CG, Kornhuber J, Schmidt WJ, Quack G. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. Neurosci Biobehav Rev. 1997;21(4):455-468.
- Caumont AS, Fauchais AL, Revol B, et al. Amantadine and memantine induce the expression of the glial cell line-derived neurotrophic factor in C6 glioma cells. Neurosci Lett. 2006;394(3):196-201.
- Wu J, Li Q, Liu Y, et al. Memantine protects dopaminergic neurons from inflammation-mediated damage in a mouse model of Parkinson disease.
- Thomas A, Iacono D, Bonanni L, D'Angelo A, Onofrj M. Amantadine for the treatment of "off-line" freezing of gait in Parkinson disease.
- Gauthier S, Loft H, Orgogozo JM. The Memantine-Donepezil Study Group. A 24-week, randomized, controlled trial of memantine in patients with moderate-to-severe Alzheimer disease. Alzheimer Dis Assoc Disord. 2008;22(4):389-397.
- Indore R, Patil S, Joshi N. Rimantadine: a review of its antiviral activity and other properties. Expert Rev Anti Infect Ther. 2005;3(3):343-353.
- Fung J, O'Donnell J, Ebel D, et al. A phase 2, randomized, double-blind, placebo-controlled study of the safety and efficacy of amantadine extended-release tablets in patients with multiple sclerosis and fatigue. Mult Scler. 2020;26(14):1845-1855.
- Grossberg GT, Manes F, Allegri RF, et al. The safety, tolerability, and efficacy of memantine in the treatment of mild-to-moderate Alzheimer's disease: a 24-week, randomized, double-blind, placebo-controlled study.
Sources
- 1. Amantadine alleviates postoperative cognitive dysfunction possibly by increasing glial cell line-derived neurotrophic factor in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Memantine vs Amantadine | Power [withpower.com]
- 5. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amantadine protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GNDF in astroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencellonline.com [sciencellonline.com]
- 13. Amantadine and memantine induce the expression of the glial cell line-derived neurotrophic factor in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Secure Pathways for Decommissioning: A Researcher's Guide to the Proper Disposal of 1,3-Dimethyl-5-nitroadamantane
For the diligent researcher, the lifecycle of a chemical intermediate extends far beyond its role in synthesis. The final chapter, its safe and compliant disposal, is as critical as any reaction it facilitates. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3-Dimethyl-5-nitroadamantane (CAS No. 6588-68-7), a unique adamantane derivative utilized in pharmaceutical research and organic synthesis.[1][2] By understanding the inherent chemical nature of this compound, we can establish a disposal protocol that is both scientifically sound and operationally secure.
Hazard Assessment: Deconstructing this compound
A robust disposal plan is built upon a thorough understanding of the compound's potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile by examining its constituent parts: the adamantane cage and the nitro group.
-
The Adamantane Scaffold: The adamantane structure itself is a rigid, saturated hydrocarbon known for its general low reactivity and thermal stability.[3][4] However, some adamantane derivatives have been noted for their potential aquatic toxicity, necessitating their management as hazardous waste.[5]
-
The Nitro Functional Group (-NO2): The presence of the nitro group is the primary driver of this compound's disposal considerations. Nitro-aliphatic compounds are a class of chemicals that can be reactive and are often treated as hazardous waste.[6] The nitro group can impart oxidative properties and may have specific incompatibilities. While this compound is not expected to be as volatile or acutely hazardous as some smaller nitroalkanes, prudence dictates that it be handled with the respect due to this functional group.
Based on this analysis, this compound should be treated as a hazardous chemical waste. The primary hazards are likely to be moderate toxicity if ingested or absorbed through the skin, and potential environmental harm if released.
Quantitative Data and Hazard Summary
| Parameter | Information | Source |
| CAS Number | 6588-68-7 | [7][8] |
| Molecular Formula | C₁₂H₁₉NO₂ | [7][8] |
| Molecular Weight | 209.28 g/mol | [7][8] |
| Appearance | Colorless oily liquid or white to off-white powder | [2][9] |
| Primary Hazards | Potential for moderate toxicity, environmental hazard. Treat as hazardous waste. | Inferred from[5][6] |
The Disposal Workflow: A Decision-Making Framework
To ensure proper segregation and handling, the following decision tree should be consulted. This workflow delineates the appropriate disposal pathway based on the nature and quantity of the waste.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to a standardized, step-by-step protocol is paramount for ensuring safety and regulatory compliance. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE)
| Equipment | Specification |
| Gloves | Nitrile gloves (or other chemically resistant gloves). |
| Eye Protection | Safety goggles with side shields or a face shield. |
| Lab Attire | A standard laboratory coat. |
Protocol 1: Disposal of Pure Compound and Concentrated Solutions
This protocol applies to unused this compound, expired material, and concentrated solutions resulting from experimental workups.
-
Waste Collection:
-
Designate a specific, compatible hazardous waste container for non-halogenated organic waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Never mix this waste stream with halogenated solvents, strong acids, strong bases, or oxidizers.
-
Carefully transfer the this compound waste into the designated container using a funnel. Avoid splashing.
-
-
Container Labeling:
-
The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and volume of the waste.
-
The date the waste was first added to the container.
-
-
-
Storage:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from ignition sources and incompatible chemicals.[10]
-
-
Final Disposal:
-
Once the container is full, or if waste has been accumulated for the maximum time allowed by your institution (often 90-180 days), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal.[11]
-
Protocol 2: Disposal of Contaminated Labware and Solids
This protocol is for disposable items that have come into contact with this compound, such as gloves, pipette tips, weighing paper, and contaminated silica gel.
-
Segregation:
-
At the point of generation, immediately place all contaminated solid waste into a designated solid hazardous waste container. This is typically a sturdy, lined cardboard box or a plastic drum.
-
-
Container Labeling:
-
Label the container with "Hazardous Waste" and list the chemical contaminants, including "this compound."
-
-
Storage and Disposal:
-
Store the container in the SAA. When full, arrange for pickup through your EHS department.
-
Protocol 3: Decontamination of Non-Disposable Glassware
-
Initial Rinse:
-
Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect this first rinse as hazardous liquid waste and add it to your non-halogenated solvent waste container as described in Protocol 1.
-
-
Secondary Wash:
-
After the initial solvent rinse, the glassware can be washed with soap and water as usual.
-
Important Note on In-Lab Neutralization: Due to the stable nature of the adamantane cage and the potential for unforeseen reactions, in-lab chemical neutralization or degradation of this compound by researchers is not recommended . The most reliable and safest method of disposal is through a licensed hazardous waste management company, coordinated by your institution's EHS department.
Building a Culture of Safety: Trust and Verification
This guide is designed to be a self-validating system for the safe disposal of this compound. By understanding the "why" behind each step—from the hazard assessment rooted in its chemical structure to the segregation protocols that prevent dangerous reactions—researchers can operate with confidence and precision. Always consult your institution's specific waste management guidelines and your EHS department, as they are the final authority on disposal procedures at your location.[10][11]
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. This compound. [Link]
-
Carl ROTH. Safety Data Sheet: Adamantane. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
U.S. Environmental Protection Agency. RCRA Online Letter. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]
-
Oakland University. Hazardous Waste - EHSO Manual 2025-2026. [Link]
-
University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Wikipedia. Adamantane. [Link]
Sources
- 1. CAS 6588-68-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ethz.ch [ethz.ch]
- 7. This compound | C12H19NO2 | CID 595939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. benchchem.com [benchchem.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
A Senior Application Scientist's Guide to Handling 1,3-Dimethyl-5-nitroadamantane
This document provides essential safety and logistical information for the laboratory handling of 1,3-Dimethyl-5-nitroadamantane (CAS No. 6588-68-7). As a functionalized adamantane derivative, this compound's unique cage-like structure offers significant potential in pharmaceutical research and materials science.[1][2] However, the presence of a nitro group necessitates a rigorous and informed approach to safety.[3] This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance rooted in established safety principles.
Our primary objective is to empower you with the knowledge to work safely and effectively. The protocols herein are designed as a self-validating system, explaining the causality behind each recommendation to foster a proactive safety culture.
Hazard Assessment and Chemical Profile
This compound is a substituted adamantane derivative, typically presenting as a colorless oily liquid.[1] While its adamantane core provides rigidity and stability, the nitro functional group dictates its primary chemical hazards.[3] A thorough understanding of its properties is the foundation of a reliable safety plan.
Table 1: Chemical and Hazard Identification
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6588-68-7 | [3][4][5] |
| Molecular Formula | C₁₂H₁₉NO₂ | [1][4][5] |
| Molecular Weight | 209.28 g/mol | [1][4][5] |
| Appearance | Colorless oily liquid | [1] |
| Storage | Store at 2-8°C or room temperature, keep dry | [1][6] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[5][7] |
The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)
The most effective safety protocols prioritize eliminating or controlling hazards at their source. Personal Protective Equipment (PPE) serves as the final, critical barrier between the researcher and the chemical. The selection and use of PPE must be informed by a thorough risk assessment.[8]
Caption: Hierarchy of Controls for safe chemical handling.
Mandatory PPE Protocol
A multi-layered approach to PPE is mandatory when handling this compound.[9] The following table outlines the minimum requirements.
Table 2: Required Personal Protective Equipment
| PPE Category | Item | Specification & Rationale |
|---|---|---|
| Hand Protection | Double-gloving with nitrile gloves | Nitrile provides good resistance to a broad range of chemicals for splash protection. Double-gloving minimizes the risk of exposure from a single point of failure or during doffing. Always inspect gloves for integrity before use.[9][10] |
| Eye Protection | Chemical splash goggles | Must be worn at all times to protect against splashes. They must meet ANSI Z87.1 standards or equivalent.[10] |
| Face shield | A face shield must be worn over safety goggles whenever there is a heightened risk of splashing or energetic reaction.[9][10] | |
| Body Protection | Chemical-resistant laboratory coat | A lab coat, preferably flame-resistant, must be worn and kept fully fastened to protect skin and personal clothing.[9] |
| Respiratory Protection | Certified Chemical Fume Hood | This is an engineering control, not personal equipment, but it is the primary method of respiratory protection. All handling of this compound must be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[9][10] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is essential for minimizing risk and ensuring procedural consistency.
Caption: Laboratory workflow for this compound.
I. Preparation and Engineering Controls
-
Verify Fume Hood: Confirm that the chemical fume hood has been certified within the last year. Ensure the airflow is active and unobstructed.
-
Designate Area: Clearly define a specific work area within the fume hood for the procedure to contain potential spills.
-
Assemble Materials: Have all necessary reagents, solvents, and equipment within the fume hood before introducing the this compound. This minimizes the time the container is open and reduces traffic in and out of the hood.
-
Don PPE: Put on all required PPE as specified in Table 2 before beginning any chemical handling.
II. Weighing and Transfer
-
Tare Container: Use a tared, sealed container (e.g., a vial with a screw cap) for weighing.
-
Transfer: Perform all transfers of the compound within the fume hood. If it is a liquid, use a calibrated pipette or syringe.
-
Minimize Exposure: Work deliberately and carefully to avoid splashes or aerosol generation. Keep the fume hood sash at the lowest practical height.
III. Experimental Procedure
-
Constant Monitoring: Never leave the reaction unattended. Continuously monitor for any unexpected changes in temperature, pressure, or color.
-
Containment: Ensure the experimental setup is secure and within the designated, contained area of the fume hood.
IV. Post-Experiment Decontamination
-
Quench Reaction: Ensure any reactive mixtures are fully quenched and thermally stable before disassembly.
-
Decontaminate Surfaces: Thoroughly wipe down the designated work area, equipment, and any glassware that came into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Label Products: Clearly label any resulting products or mixtures with their full chemical names and associated hazards.
Disposal Plan: Managing Nitrated Organic Waste
Improper disposal of nitrated organic compounds can pose significant safety risks.[11] These compounds are often classified as hazardous waste and require segregation from other chemical waste streams.[12]
Key Disposal Principles:
-
NEVER mix with incompatible waste: Do not mix organic nitro compound waste with strong oxidizing acids (like nitric acid), bases, or other reactive chemicals.[11] Such mixing can lead to exothermic reactions, gas generation, and potential container pressurization.[13]
-
Segregate Waste Streams:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. Since this compound is non-halogenated, it should be placed in the "Non-Halogenated Organic Waste" stream.
-
Solid Waste: All contaminated solid materials (e.g., gloves, pipette tips, weighing paper, paper towels) must be collected in a separate, sealed, and clearly labeled "Solid Hazardous Waste" container.[9]
-
-
Labeling: All waste containers must be accurately labeled with the full chemical names of all components and their approximate concentrations.
-
Follow Regulations: Adhere strictly to your institution's and local environmental regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
-
MySkinRecipes. This compound. [Link]
-
PubChem. This compound | C12H19NO2 | CID 595939. [Link]
-
Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
CP Lab Safety. Organic Nitro Compounds Waste Compatibility. [Link]
-
Northwestern University. Nitric Acid Wastes: Preventing Chemical Incompatibility Hazards. [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. [Link]
-
PubMed. Biodegradation of nitroaromatic compounds. [Link]
-
Reddit. 2-nitrophenol waste : r/chemistry. [Link]
-
ResearchGate. Selective Nitroxylation of Adamantane Derivatives in the System Nitric Acid–Acetic Anhydride. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 6588-68-7: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C12H19NO2 | CID 595939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 6588-68-7 [sigmaaldrich.com]
- 7. 3,5-DiMethyl-1-nitroadaMantane | 6588-68-7 [amp.chemicalbook.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. calpaclab.com [calpaclab.com]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
